molecular formula C9H7ClN2 B564207 3-Chloroquinolin-6-amine CAS No. 103028-96-2

3-Chloroquinolin-6-amine

Cat. No.: B564207
CAS No.: 103028-96-2
M. Wt: 178.619
InChI Key: RQLIXXDBYCYVMM-UHFFFAOYSA-N
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Description

3-Chloroquinolin-6-amine is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The presence of both an electron-rich amine group and a reactive chlorine atom on the quinoline core creates a multifunctional platform for constructing diverse chemical libraries. This allows researchers to explore structure-activity relationships (SAR) through targeted derivatization, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions . Chlorinated heterocycles are a cornerstone of modern pharmaceuticals, with more than 250 FDA-approved drugs containing chlorine, underscoring the importance of this functional group in developing therapeutic agents with optimized potency, metabolic stability, and pharmacokinetic profiles . As a chlorinated nitrogen heterocycle, this compound serves as a critical precursor in the synthesis of complex molecules for screening against various biological targets. Its application is particularly relevant in developing potential treatments for central nervous system disorders, cancer, and infectious diseases, where the quinoline pharmacophore is frequently employed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloroquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLIXXDBYCYVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698914
Record name 3-Chloroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103028-96-2
Record name 3-Chloroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloroquinolin-6-amine: Chemical Properties, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroquinolin-6-amine is a heterocyclic amine containing a quinoline scaffold, a structure of significant interest in medicinal chemistry and drug development. The presence of a chlorine atom and an amino group on the quinoline ring provides versatile handles for synthetic modifications, making it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known chemical properties, structural features, and potential therapeutic applications of this compound, with a focus on its relevance to researchers in the pharmaceutical sciences. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates predicted properties and generalized experimental protocols based on closely related analogues.

Chemical Properties and Structure

This compound is a substituted quinoline with the chemical formula C₉H₇ClN₂. The core structure consists of a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. A chlorine atom is substituted at the 3-position, and an amino group is at the 6-position.

Identifiers and Descriptors
PropertyValue
IUPAC Name This compound
CAS Number 103028-96-2
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
Canonical SMILES C1=CC2=C(C=C1N)C=C(C=N2)Cl
InChI InChI=1S/C9H7ClN2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H,(H2,11,12)
InChIKey ANAOKPHXXDXCAL-UHFFFAOYSA-N
Physicochemical Properties
PropertyValue (Predicted/Estimated)Notes
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not availableLikely to decompose at high temperatures.
Solubility Sparingly soluble in water. Soluble in organic solvents like DMSO and DMF.The amino group may provide some aqueous solubility, but the quinoline ring is largely hydrophobic.
pKa Not availableThe 6-amino group is expected to be basic, while the quinoline nitrogen is weakly basic.
LogP 2.3[1]This value for the isomeric 6-chloroquinolin-4-amine suggests moderate lipophilicity.

Spectroscopic Data (Predicted)

Specific experimental spectroscopic data for this compound is not widely published. The following are predicted spectral characteristics based on the structure and known data for similar chloro-aminoquinolines.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the amino group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display nine signals corresponding to the carbon atoms of the quinoline ring. The carbons attached to the chlorine and nitrogen atoms will show characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-Cl stretching, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (178.62 g/mol ) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted quinolines. A likely approach would involve the amination of a suitable di-chloroquinoline precursor.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

A potential and versatile method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination.[2][3][4][5] This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. In this case, the starting material could be 3,6-dichloroquinoline, and the amine source would be ammonia or an ammonia equivalent.

G cluster_0 Proposed Synthesis of this compound 3,6-Dichloroquinoline 3,6-Dichloroquinoline Reaction Buchwald-Hartwig Amination 3,6-Dichloroquinoline->Reaction Ammonia_Source Ammonia or Ammonia Equivalent Ammonia_Source->Reaction Product This compound Reaction->Product Pd Catalyst, Ligand, Base G cluster_0 Potential EGFR Inhibition Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling Response Cell Proliferation, Survival Signaling->Response Inhibitor This compound (or derivative) Inhibitor->EGFR Inhibition G cluster_0 General Experimental Workflow Synthesis Synthesis (e.g., Buchwald-Hartwig) Workup Reaction Workup & Extraction Synthesis->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization Purification->Characterization Purity Purity Analysis (HPLC, Elemental Analysis) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR

References

3-Chloroquinolin-6-amine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 103028-96-2 Molecular Formula: C₉H₇ClN₂

This technical guide provides a comprehensive overview of 3-Chloroquinolin-6-amine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, potential synthetic routes, and prospective applications in drug discovery, with a focus on its role as a scaffold for kinase inhibitors.

Chemical and Physical Properties

This compound is a solid compound at room temperature. The following table summarizes its key physicochemical properties.

PropertyValueReference
CAS Number 103028-96-2
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
Melting Point 170-171 °C
Boiling Point (Predicted) 340.2 ± 22.0 °C
Density (Predicted) 1.363 ± 0.06 g/cm³
pKa (Predicted) 3.21 ± 0.14

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential route to this compound could involve a multi-step synthesis starting from a suitably substituted aniline. The core quinoline structure can be formed via classic reactions such as the Combes or Doebner-von Miller synthesis, followed by chlorination and amination steps.

dot

Spectroscopic Characterization of 3-Chloroquinolin-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloroquinolin-6-amine is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation and characterization are fundamental for its application in research and development. This technical guide provides a detailed overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented to aid researchers, scientists, and drug development professionals in the identification and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-2~8.6d~2.5
H-4~7.9d~2.5
H-5~7.8d~9.0
H-7~7.3dd~9.0, 2.5
H-8~7.1d~2.5
NH₂~4.0br s-

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150
C-3~128
C-4~135
C-4a~125
C-5~122
C-6~145
C-7~120
C-8~105
C-8a~146

Predicted in DMSO-d₆

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)Vibration TypeIntensity
3450-3300N-H stretch (asymmetric and symmetric)Medium
3100-3000Aromatic C-H stretchMedium
1620-1580N-H bend (scissoring)Strong
1600-1450Aromatic C=C stretchMedium-Strong
1350-1250Aromatic C-N stretchStrong
850-800C-Cl stretchStrong
900-650Aromatic C-H out-of-plane bendStrong

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
178/180[M]⁺ (Molecular ion, ~3:1 ratio for ³⁵Cl/³⁷Cl)
143[M-Cl]⁺
116[M-Cl-HCN]⁺

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) would be dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). The solution is then filtered into a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts would be referenced to the residual solvent peak. For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY, HSQC, and HMBC could be employed.

2. Infrared (IR) Spectroscopy

The IR spectrum of solid this compound would be obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet. Characteristic absorptions for primary aromatic amines include two N-H stretching bands in the region of 3500-3300 cm⁻¹, an N-H bending vibration around 1650-1580 cm⁻¹, and a C-N stretching band between 1335-1250 cm⁻¹.[1]

3. Mass Spectrometry (MS)

The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the ion source.[2] The mass spectrum would be recorded over a mass-to-charge (m/z) range of 50-500.[2] For ESI-MS, the sample would be dissolved in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL and then further diluted.[3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Report Technical Report Generation Structure_Elucidation->Report

Caption: Workflow for synthesis, purification, and spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Properties of 3-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-Chloroquinolin-6-amine, with a focus on its melting point and solubility. Due to the limited availability of specific experimental data in peer-reviewed literature for this particular isomer, this document also furnishes detailed experimental protocols for the determination of these critical parameters.

Physicochemical Properties of this compound

This compound is a heterocyclic compound belonging to the quinoline family. The presence of a chlorine atom and an amine group on the quinoline scaffold suggests it possesses a degree of polarity and the potential for hydrogen bonding, which will influence its physical properties.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇ClN₂-
Molecular Weight 178.62 g/mol -
Appearance Likely a solid at room temperatureGeneral observation for similar structures
Melting Point Not experimentally reported in public literature.-
Solubility Not quantitatively reported in public literature.-

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound in Common Solvents

SolventSolvent TypePredicted Solubility
WaterPolar ProticLow
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
AcetonePolar AproticSoluble
DichloromethaneNonpolarModerately Soluble
TolueneNonpolarSparingly Soluble
HexaneNonpolarInsoluble

Experimental Protocols for Property Determination

For researchers requiring precise quantitative data, the following standard experimental protocols are recommended.

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the apparatus at a rate of 10-20 °C/min initially. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

  • Quantification: Analyze the concentration of this compound in the filtered solution using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A pre-established calibration curve is required for accurate quantification.

  • Calculation: The solubility is calculated from the determined concentration and expressed in units such as mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

experimental_workflow cluster_melting_point Melting Point Determination cluster_solubility Solubility Determination (Shake-Flask) mp_start Start: Dry Sample mp_prep Prepare Sample (Grind and Pack Capillary) mp_start->mp_prep mp_measure Measure Melting Range (Melting Point Apparatus) mp_prep->mp_measure mp_end End: Report Melting Point Range mp_measure->mp_end sol_start Start: Weigh Sample sol_prep Prepare Supersaturated Solution (Add excess solid to solvent) sol_start->sol_prep sol_equilibrate Equilibrate (Shake at constant temperature) sol_prep->sol_equilibrate sol_filter Filter to Remove Excess Solid sol_equilibrate->sol_filter sol_quantify Quantify Concentration (e.g., HPLC, UV-Vis) sol_filter->sol_quantify sol_end End: Report Solubility (mg/mL) sol_quantify->sol_end

Caption: Experimental workflow for determining melting point and solubility.

This guide provides a foundational understanding of the physical properties of this compound and equips researchers with the necessary protocols to determine these properties experimentally. Accurate characterization is a critical first step in any research or development endeavor involving this compound.

The Emerging Potential of 3-Chloroquinolin-6-amine Scaffolds: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antimalarial properties.[1][2] Among the vast chemical space of quinoline derivatives, the 3-chloroquinolin-6-amine core represents a promising, yet relatively underexplored, scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key cellular pathways and research workflows. While direct experimental data for this specific scaffold is emerging, this guide synthesizes information from closely related quinoline analogues to provide a foundational resource for researchers venturing into this promising area of drug discovery.

Quantitative Analysis of Biological Activity

The biological evaluation of this compound derivatives and their close analogues has revealed significant potential across several therapeutic areas. The following tables summarize the available quantitative data, offering a comparative look at their efficacy.

Table 1: Anticancer Activity of Chloroquinoline Derivatives

Compound IDTarget Protein (PDB ID)Cell LineIC50 / GI50 (µM)Reference
Compound 13 Topoisomerase I-0.278[3]
Compound 9b Rho-associated protein kinase 1 (ROCK1) (2ESM)--[3]
Compound 4 HIV Reverse Transcriptase (4I2P)--[3]
Compound 6c Aurora A kinase (3FDN)--[3]
Analogue Series Wild-type EGFRVarious Cancer Lines0.041 - 0.078[4]
Compound 3b -Huh-76.54[5]
Compound 3b -A54915.54[5]
Compound 3b -MCF-76.13[5]
Quinolinone 11d/11e -M. tuberculosis H37Rv-[6]

Note: Data for closely related chloroquinoline derivatives is included to infer the potential of the this compound scaffold. Direct IC50 values for this compound derivatives are currently limited in publicly accessible literature.

Table 2: Antimicrobial Activity of Chloroquinoline Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
Cloxyquin (3) L. monocytogenes5.57[7]
Cloxyquin (3) P. shigelloides11.14[7]
Nitroxoline (2) A. hydrophila5.26[7]
Nitroxoline (2) P. aeruginosa84.14[7]
8-HQ Derivative (1) Gram-positive bacteria3.44 - 13.78[7]
Quinoxaline 5p S. aureus4 - 16[8]
Sulfonamide 3l E. coli7.812[9]
Sulfonamide 3l C. albicans31.125[9]

Note: MIC (Minimum Inhibitory Concentration) values for various chloroquinoline derivatives are presented to highlight the antimicrobial potential of this class of compounds.

Key Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their biological effects through various mechanisms, with kinase inhibition being a prominent mode of action in cancer therapy. The this compound scaffold is predicted to interact with the ATP-binding pocket of various kinases, disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Quinoline-based compounds have been identified as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Synthesis_Workflow Start Substituted Aniline Step1 Skraup-Doebner-Von Miller Reaction Start->Step1 Step2 Nitration Step1->Step2 Step3 Chlorination Step2->Step3 Step4 Reduction of Nitro Group Step3->Step4 Product This compound Scaffold Step4->Product Step5 Further Derivatization (e.g., Buchwald-Hartwig amination) Product->Step5 Final_Product Target Derivatives Step5->Final_Product Kinase_Assay_Workflow Start Prepare Reagents Step1 Plate Inhibitor (this compound derivative) Start->Step1 Step2 Add Kinase Enzyme Step1->Step2 Step3 Incubate Step2->Step3 Step4 Initiate Reaction (Add ATP and Substrate) Step3->Step4 Step5 Incubate Step4->Step5 Step6 Stop Reaction & Detect Signal Step5->Step6 End Calculate IC50 Step6->End

References

3-Chloroquinolin-6-amine derivatives and analogs in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Chloroquinolin-6-amine Derivatives and Analogs in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound and its related analogs as a core scaffold in medicinal chemistry. The quinoline ring is a well-established "privileged scaffold," frequently found in compounds with significant biological activity.[1] The strategic incorporation of a chlorine atom and an amino group onto this heterocyclic system allows for the fine-tuning of physicochemical properties and biological efficacy, leading to the development of potent therapeutic agents.[2][3]

While literature specifically detailing derivatives of the 3-chloro-6-aminoquinoline core is nascent, this guide synthesizes data from closely related isomers and analogs to build a robust understanding of the structure-activity relationships (SAR), potential therapeutic applications, and key experimental methodologies relevant to this compound class. The primary focus is on their role as kinase inhibitors in oncology, with additional insights into their potential as antimalarial and antimicrobial agents.[4][5][6]

The synthesis of substituted chloro-aminoquinolines can be achieved through several established chemical pathways. A generalized approach often begins with a suitably substituted aniline, which undergoes cyclization to form the quinoline core, followed by chlorination and amination steps. The precise sequence of these reactions can be adapted to achieve the desired substitution pattern.

A representative synthetic workflow is visualized below, starting from a haloaniline precursor. This multi-step process typically involves condensation, cyclization, chlorination, and finally, amination to yield the target scaffold.[2]

G cluster_0 Core Synthesis cluster_1 Functionalization A 4-Haloaniline Precursor B β-Anilinoacrylate Intermediate A->B Condensation (e.g., with ethyl acetoacetate) C 6-Halo-4-hydroxy-quinolin-2(1H)-one B->C Thermal Cyclization (e.g., Dowtherm A) D 6-Halo-2,4-dichloroquinoline C->D Chlorination (e.g., POCl₃) E 6-Halo-4-chloroquinolin-amine Derivative D->E Selective Amination (at C4 position) F Final 3-Substituted-6-Chloroquinolin-Amine Analog E->F Further Modification (e.g., at C3 position) G cluster_0 Key Modification Points cluster_1 Resulting Pharmacological Impact Core Chloro-Amino-Quinoline Scaffold N_Sub N-Substituents (Side Chains) Core->N_Sub Cl_Pos Chlorine Position (C6, C7) Core->Cl_Pos Other_Pos Other Positions (C2, C3, C4) Core->Other_Pos Potency Potency (IC₅₀/EC₅₀) N_Sub->Potency Selectivity Target Selectivity N_Sub->Selectivity Cl_Pos->Potency PK Pharmacokinetics (ADME Properties) Cl_Pos->PK Other_Pos->Selectivity G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Chloro-Amino-Quinoline Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

References

Unlocking the Synthetic Potential of 3-Chloroquinolin-6-amine: A Guide to Novel Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among the vast array of quinoline derivatives, 3-Chloroquinolin-6-amine emerges as a particularly intriguing building block. Its unique substitution pattern—an electron-withdrawing chloro group at the 3-position and an electron-donating amino group at the 6-position—offers a versatile platform for the synthesis of novel molecular entities with significant potential in drug discovery. This technical guide explores the prospective reactivity of this compound, providing a comprehensive overview of potential novel reactions, detailed experimental protocols adapted from analogous systems, and a structured presentation of expected outcomes.

Core Reactivity and Synthetic Opportunities

The reactivity of this compound is governed by its two key functional groups. The chlorine atom at the C3 position is susceptible to a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). The amino group at the C6 position can be readily functionalized or can influence the electronic properties of the quinoline ring system, potentially directing further substitutions. This duality in reactivity opens up numerous avenues for creating diverse libraries of compounds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro group at the 3-position of this compound is anticipated to be a reactive handle for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and a halide. This reaction is expected to proceed efficiently with this compound to introduce a variety of aryl and heteroaryl substituents at the 3-position.

Illustrative Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_products Products This compound This compound Coupled_Product 3-Arylquinolin-6-amine This compound->Coupled_Product Suzuki Coupling Arylboronic_Acid Arylboronic Acid (R-B(OH)2) Arylboronic_Acid->Coupled_Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Buchwald_Hartwig cluster_reactants Reactants cluster_products Products This compound This compound Coupled_Product N-Substituted-quinolin-3,6-diamine This compound->Coupled_Product Buchwald-Hartwig Amination Amine Amine (R-NH2) Amine->Coupled_Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) SNAr cluster_reactants Reactants cluster_products Products This compound This compound Substituted_Product 3-Substituted-quinolin-6-amine This compound->Substituted_Product SNAr Nucleophile Nucleophile (Nu-H) Nucleophile->Substituted_Product Conditions Base (e.g., K2CO3) + Solvent (e.g., DMF) workflow cluster_synthesis Synthetic Step cluster_workup Workup & Purification cluster_analysis Analysis Reactants This compound + Coupling Partner + Catalyst/Reagents Reaction Reaction under Inert Atmosphere (Heat/Stir) Reactants->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Quenching Reaction Quenching Monitoring->Quenching Upon Completion Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity Purity Analysis (HPLC) Characterization->Purity Product Pure Derivative Purity->Product

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 3-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed theoretical and computational examination of 3-Chloroquinolin-6-amine, a quinoline derivative of interest in medicinal chemistry. Due to the limited direct experimental and computational data available for this specific molecule, this document leverages data from structurally related compounds to offer a predictive and comparative analysis. This guide covers its synthesis, spectroscopic characterization, and in silico evaluation, including Density Functional Theory (DFT) calculations, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Molecular Structure and Synthesis

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their broad range of pharmacological activities.[1] The core structure consists of a benzene ring fused to a pyridine ring, with a chlorine atom at the 3-position and an amino group at the 6-position. These substitutions are expected to modulate the molecule's physicochemical and biological properties.

Predicted Physicochemical Properties

While experimental data for this compound is scarce, its basic physicochemical properties can be predicted using computational tools. These properties are crucial for understanding its behavior in biological systems.

PropertyPredicted Value
Molecular FormulaC₉H₇ClN₂
Molecular Weight178.62 g/mol
XLogP32.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Exact Mass178.0297759 Da
Topological Polar Surface Area38.9 Ų
Data sourced from PubChem CID 237126 for the isomeric 7-chloroquinolin-6-amine, which is expected to have similar properties.[2]
Synthesis Protocol

A general protocol for the synthesis of chloroquinoline derivatives can be adapted for this compound. The synthesis of related 7-chloroquinoline derivatives has been achieved through the reaction of 4,7-dichloroquinoline with appropriate amines.[3] A plausible synthetic route for this compound could involve the chlorination of a suitable quinolinone precursor followed by amination.

General Protocol for Chlorination:

  • Preparation: In an anhydrous solvent (e.g., toluene), dissolve the quinolin-2(1H)-one precursor. Add a tertiary amine base (e.g., triethylamine) under an inert atmosphere and cool the mixture to 0-5°C.[4]

  • Phosphorylation: Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature below 25°C. Stir for 1-2 hours.[4]

  • Chlorination: Heat the reaction mixture to 70-90°C for 2-4 hours, monitoring the reaction's progress using TLC or LC-MS.[4]

  • Work-up and Purification: After completion, cool the mixture and quench with ice water. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product using column chromatography or recrystallization.[4]

Amination: The resulting chloroquinoline can then undergo nucleophilic aromatic substitution with an amino source to introduce the 6-amino group.

Spectroscopic and Electronic Analysis

FT-IR Spectroscopy

Infrared spectroscopy helps identify functional groups. The N-H stretching of the primary amine is expected to appear as two bands in the 3400-3500 cm⁻¹ region.[2] C-H stretching vibrations in the aromatic ring are typically observed between 3000-3100 cm⁻¹.[5] The C-Cl stretching vibration is expected in the lower frequency region, around 600-800 cm⁻¹.[1]

Predicted Vibrational Frequencies for 6-Chloroquinoline (for comparison): [5]

AssignmentExperimental (cm⁻¹)Theoretical (cm⁻¹)
Aromatic C-H Stretch3070-30063072-3010
C-C Stretch1621-1032-
C-H In-plane Bend1497-1032-
C-H Out-of-plane Bend976-873-
C-Cl Stretch637-351-
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework.

  • ¹H NMR: Protons on the aromatic ring will appear in the downfield region, typically between 7.0 and 8.5 ppm. The amine protons' signal can be broad and its chemical shift is dependent on the solvent and concentration, generally appearing between 3.0 and 5.0 ppm.[2]

  • ¹³C NMR: Aromatic carbons will resonate in the 110-160 ppm range. The carbon bearing the chlorine atom will be influenced by its electronegativity.

UV-Vis Spectroscopy

The electronic absorption spectrum is predicted to show transitions characteristic of the quinoline scaffold. Aromatic amines typically exhibit absorption maxima around 280 nm.[2]

Computational Studies

Computational chemistry provides valuable insights into the molecular properties and potential biological activity of this compound.

Density Functional Theory (DFT)

DFT calculations are used to optimize the molecular geometry and predict electronic properties. These calculations are typically performed using software like Gaussian with basis sets such as B3LYP/6-311++G(d,p).[5][6]

Predicted Geometrical Parameters (based on 6-Chloroquinoline): [5]

ParameterBond Length (Å)Bond Angle (°)
C-C (aromatic)~1.37 - 1.42~118 - 122
C-N (in ring)~1.32 - 1.37~117 - 123
C-H~1.08~119 - 121
C-Cl~1.74~119 - 121

These parameters indicate a planar aromatic system. The introduction of the amino group at the 6-position is expected to cause minor deviations in the geometry of the benzene ring portion of the quinoline scaffold.

DFT_Workflow

Molecular Docking

Molecular docking predicts the binding orientation of a molecule to a target protein, providing insights into its potential as a drug candidate. The choice of protein target depends on the therapeutic area of interest. Quinoline derivatives have shown activity against a range of targets, including kinases and microbial enzymes.[4][7]

Experimental Protocol for Molecular Docking:

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the this compound structure and optimize its geometry.

  • Grid Generation: Define a grid box around the active site of the protein.

  • Docking Simulation: Use software like AutoDock Vina or Schrödinger's Glide to perform the docking.[4]

  • Analysis: Analyze the docking scores (binding affinities) and the binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Example Docking Scores for Chloroquinoline Derivatives against AKT1: [7]

CompoundGOLD Score
3b (6-Me derivative)113.76
3d (6-OEt derivative)107.58

Higher scores generally indicate better binding affinity.

Docking_Concept

ADMET Prediction

ADMET studies are crucial for evaluating the drug-likeness of a compound. In silico tools can predict various pharmacokinetic and toxicological properties.

Experimental Protocols for In Vitro ADMET Assays:

  • Aqueous Solubility: Measured using methods like shake-flask or nephelometry.

  • Cell Permeability (Caco-2 Assay): Caco-2 cells, which mimic the intestinal epithelium, are grown on a semi-permeable membrane. The test compound is added to one side, and its appearance on the other side is measured over time.[8]

  • Plasma Protein Binding: Determined by equilibrium dialysis, where the compound in plasma is separated from a buffer by a semi-permeable membrane.[8]

  • Metabolic Stability: The compound is incubated with liver microsomes, and its depletion over time is measured by LC-MS/MS.[8]

  • Cytotoxicity (MTT Assay): Cancer cell lines (e.g., HepG2) are treated with the compound, and cell viability is assessed using the MTT reagent.[8]

Predicted ADMET Properties for Structurally Related Compounds: [8]

PropertyChloroquineCiprofloxacinMoxifloxacin
Aqueous SolubilityModerately SolubleSoluble at specific pHHigh Solubility
Caco-2 PermeabilityModerateLow to ModerateHigh
Plasma Protein Binding~55%20-40%~50%
Microsomal StabilityStableModerately StableStable
Cytotoxicity (HepG2)>100 µM>100 µM>100 µM

Based on these comparisons, this compound is likely to have moderate solubility and permeability. Its metabolic stability and toxicity would need to be determined experimentally.

Conclusion

This technical guide provides a comprehensive theoretical and computational overview of this compound. While direct experimental data is limited, analysis of related compounds offers valuable predictive insights into its synthesis, spectroscopic properties, and potential as a drug candidate. The provided protocols and comparative data serve as a foundational resource for researchers initiating studies on this and other novel quinoline derivatives. Further experimental validation is essential to confirm these theoretical predictions and to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for 3-Chloroquinolin-6-amine as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroquinolin-6-amine is a versatile bifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. Its quinoline scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and antimalarial agents. The presence of a reactive chlorine atom at the 3-position and an amino group at the 6-position allows for sequential and site-selective functionalization, making it an ideal starting material for the construction of diverse molecular libraries. The chlorine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of aryl, heteroaryl, and amino moieties. The amino group provides a convenient handle for amide bond formation, sulfonylation, and other derivatizations to modulate the physicochemical and pharmacological properties of the target molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential kinase inhibitors and antimalarial compounds.

Application 1: Synthesis of 3-Aryl-6-aminoquinolines as Potential Kinase Inhibitors via Suzuki-Miyaura Coupling

The substitution at the 3-position of the quinoline ring with various aryl and heteroaryl groups is a common strategy in the design of kinase inhibitors. These substituents can occupy the hydrophobic pocket of the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The 6-amino group can be further functionalized to enhance binding affinity and selectivity.

Experimental Workflow: Suzuki-Miyaura Coupling

start Start: this compound + Arylboronic Acid reagents Reagents: Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) start->reagents Add reaction Reaction: Heat under Inert Atmosphere (e.g., 80-100 °C, 12-24h) reagents->reaction Mix and Heat workup Work-up: Aqueous Extraction reaction->workup Cool and Extract purification Purification: Column Chromatography workup->purification product Product: 3-Aryl-quinolin-6-amine purification->product characterization Characterization: NMR, MS, IR product->characterization

General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 3-(4-Methoxyphenyl)quinolin-6-amine

This protocol details the synthesis of a representative 3-aryl-6-aminoquinoline derivative.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 178.6 mg), 4-methoxyphenylboronic acid (1.5 mmol, 227.9 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 57.7 mg).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-(4-methoxyphenyl)quinolin-6-amine.

Quantitative Data Summary
Product NameStarting MaterialCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
3-(4-Methoxyphenyl)quinolin-6-amineThis compound4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9018~75-85%
3-Phenylquinolin-6-amineThis compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9018~80-90%
3-(3-Fluorophenyl)quinolin-6-amineThis compound3-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9018~70-80%

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Spectroscopic Characterization of 3-(4-Methoxyphenyl)quinolin-6-amine
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.01 (s, 1H), 8.35 (s, 1H), 7.80 (d, J = 8.8 Hz, 1H), 7.65 (d, J = 8.4 Hz, 2H), 7.25 (dd, J = 8.8, 2.4 Hz, 1H), 7.05 (d, J = 8.4 Hz, 2H), 6.90 (d, J = 2.4 Hz, 1H), 5.95 (s, 2H, NH₂), 3.82 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 159.2, 147.8, 145.3, 143.1, 131.5, 130.2, 129.8, 128.7, 127.6, 122.4, 114.5, 108.9, 55.6.

  • Mass Spectrometry (ESI-MS): m/z 251.12 [M+H]⁺.

Application 2: Synthesis of N-Aryl-3-chloroquinolin-6-amines as Potential Antimalarial Agents via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the 6-amino group of this compound and an aryl halide, or conversely, the coupling of an amine with the 3-chloro position. This section focuses on the derivatization at the 6-amino position. Quinoline-based compounds are known to interfere with heme detoxification in the malaria parasite.[1][2][3]

Logical Relationship: Buchwald-Hartwig Amination

pd0 Pd(0) Catalyst pdII_complex Pd(II) Complex pd0->pdII_complex Oxidative Addition aryl_halide Aryl Halide (Ar-X) aryl_halide->pdII_complex amido_complex Pd(II)-Amido Complex pdII_complex->amido_complex Amine Coordination + Deprotonation (Base) amine This compound amine->amido_complex product N-Aryl-3-chloroquinolin-6-amine amido_complex->product Reductive Elimination product->pd0 Regenerates

Catalytic cycle of Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 3-Chloro-N-(4-fluorophenyl)quinolin-6-amine

This protocol describes the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • 1-Bromo-4-fluorobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, to an oven-dried reaction vial, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Add this compound (1.0 mmol, 178.6 mg) and 1-bromo-4-fluorobenzene (1.1 mmol, 192.5 mg).

  • Add anhydrous toluene (5 mL).

  • Seal the vial and heat the reaction mixture to 110 °C for 24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.

Quantitative Data Summary
Product NameAmineCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-Chloro-N-(4-fluorophenyl)quinolin-6-amineThis compound1-Bromo-4-fluorobenzenePd₂(dba)₃ / XantphosNaOtBuToluene11024~60-75%
3-Chloro-N-phenylquinolin-6-amineThis compoundBromobenzenePd₂(dba)₃ / XantphosNaOtBuToluene11024~65-80%

Note: Yields are approximate and may require optimization based on specific substrates.

Targeted Signaling Pathways

EGFR/HER2 Signaling Pathway

Derivatives of this compound, particularly 3-aryl substituted quinolines, are designed to target the ATP-binding site of receptor tyrosine kinases like EGFR and HER2.[4][5][6] Inhibition of these kinases blocks downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and metastasis in cancer.[4][5][6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Cell Survival, Proliferation MAPK MAPK/ERK MAPK->Transcription Cell Growth, Differentiation RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->MAPK Inhibitor 3-Aryl-6-aminoquinoline Derivative Inhibitor->EGFR Inhibitor->HER2

Inhibition of EGFR/HER2 signaling pathway.
Antimalarial Mechanism of Action

Quinoline-based antimalarial drugs are thought to exert their effect by accumulating in the acidic food vacuole of the Plasmodium parasite.[1][2] Inside the vacuole, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[1][2][3] Specifically, they are proposed to inhibit the polymerization of heme into hemozoin, leading to a buildup of toxic free heme that damages parasite membranes and causes cell death.[1][2][3]

Hemoglobin Hemoglobin FoodVacuole Parasite Food Vacuole (Acidic) Hemoglobin->FoodVacuole Ingestion Heme Toxic Free Heme FoodVacuole->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization (Detoxification) Lysis Parasite Lysis Heme->Lysis Membrane Damage Quinoline Quinoline Derivative Quinoline->FoodVacuole Accumulation Quinoline->Hemozoin Inhibition

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors from 3-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a well-established and significant class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous approved and investigational kinase inhibitors. Their planar bicyclic system can effectively mimic the adenine region of ATP, enabling competitive binding to the ATP-binding site of various protein kinases. The strategic functionalization of the quinoline scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the synthesis of a potential new class of kinase inhibitors derived from the versatile starting material, 3-chloroquinolin-6-amine.

The synthetic strategy primarily focuses on the palladium-catalyzed Buchwald-Hartwig amination to introduce a variety of substituted anilines at the 3-position. This reaction is a powerful tool for the formation of C-N bonds with a broad substrate scope and functional group tolerance. Further derivatization of the 6-amino group can also be explored to expand the chemical diversity and modulate the biological activity of the synthesized compounds.

Target Kinase Signaling Pathway: PI3K/Akt/mTOR

Quinoline-based inhibitors have shown significant promise in targeting the Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in many human cancers, making it a prime target for the development of novel anticancer therapeutics.[1] The inhibitors synthesized from this compound are proposed to target key kinases within this pathway, such as PI3K or mTOR, thereby disrupting downstream signaling and inducing apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 3-Anilino-6-aminoquinoline Derivative (Inhibitor) Inhibitor->PI3K Inhibits

PI3K/Akt/mTOR Signaling Pathway and Proposed Point of Inhibition.

Synthetic Workflow

The general synthetic workflow for the preparation of 3-anilino-6-aminoquinoline derivatives from this compound involves a key Buchwald-Hartwig amination step. This is followed by purification and subsequent biological evaluation.

Synthetic_Workflow Start This compound + Substituted Aniline Reaction Buchwald-Hartwig Amination Start->Reaction Workup Reaction Work-up and Purification Reaction->Workup Product 3-Anilino-6-aminoquinoline Derivative Workup->Product Evaluation Biological Evaluation (Kinase Assay, Cell Proliferation) Product->Evaluation

General Synthetic and Evaluation Workflow.

Experimental Protocols

Protocol 1: Synthesis of 3-(Arylamino)quinolin-6-amine Derivatives via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various substituted anilines.

Materials:

  • This compound

  • Substituted aniline (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 mmol), the substituted aniline (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3-(arylamino)quinolin-6-amine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase (e.g., PI3Kα).

Materials:

  • Recombinant human PI3Kα

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Assay buffer (e.g., HEPES buffer containing MgCl₂, DTT, and BSA)

  • Synthesized quinoline derivatives (dissolved in DMSO)

  • Positive control inhibitor (e.g., a known PI3K inhibitor)

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the synthesized compounds in DMSO.

  • In a 384-well plate, add the assay buffer, substrate, and the diluted compounds.

  • Initiate the kinase reaction by adding a mixture of the PI3Kα enzyme and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the kinase activity using the ADP-Glo™ detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The inhibitory activities of a representative series of synthesized 3-(arylamino)quinolin-6-amine derivatives against PI3Kα are summarized in the table below. This data is illustrative and serves as an example for presenting quantitative results.

Compound IDR Group on AnilinePI3Kα IC50 (nM)
QN-1 H150
QN-2 4-OCH₃75
QN-3 4-F98
QN-4 3-Cl120
QN-5 4-CF₃250
Positive Control Wortmannin5

Conclusion

The this compound scaffold provides a valuable starting point for the synthesis of novel kinase inhibitors. The protocols outlined in this document, centered around the robust Buchwald-Hartwig amination, offer a versatile and efficient approach to generate a library of 3-anilino-6-aminoquinoline derivatives. These compounds are promising candidates for targeting key nodes in oncogenic signaling pathways, such as the PI3K/Akt/mTOR cascade. The provided methodologies for synthesis and biological evaluation will aid researchers in the exploration of this chemical space for the development of next-generation targeted cancer therapeutics.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug discovery, due to its broad substrate scope and tolerance for various functional groups.[2][3] The quinoline scaffold and its derivatives are of significant interest as they are present in numerous biologically active compounds. This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of 3-chloroquinolin-6-amine with various primary and secondary amines.

The reaction involves the coupling of an aryl halide (this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency, especially when dealing with heteroaryl chlorides.[2] While the inherent amine functionality at the 6-position of the starting material could potentially complicate the reaction through self-coupling or catalyst inhibition, the Buchwald-Hartwig methodology is generally robust enough to be adapted for such substrates. Careful optimization of reaction conditions is key to a successful outcome.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a Pd(0)/Pd(II) catalytic cycle.[2][4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) intermediate.[2][3]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[4]

  • Reductive Elimination: The final step is the reductive elimination of the N-arylated product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[2][4]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_complex Oxidative Addition Complex pd0->pd_complex Ar-Cl amido_complex Amido Complex pd_complex->amido_complex R2NH, Base - Base-H+Cl- product_complex Product Complex amido_complex->product_complex Reductive Elimination product_complex->pd0 Ar-NR2 Product Product product_complex->Product Amine (R2NH) Amine (R2NH) Amine (R2NH)->pd_complex Base Base Base->pd_complex This compound This compound This compound->pd0

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Key Reaction Parameters

Successful Buchwald-Hartwig amination of this compound requires careful optimization of several parameters. The following tables summarize common starting points and considerations for this transformation, based on protocols for similar chloro-heteroaromatic compounds.[4][5][6]

Table 1: Recommended Catalysts and Ligands

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd₂(dba)₃XPhos, RuPhos, BrettPhos1-5Bulky, electron-rich biarylphosphine ligands are generally preferred for aryl chlorides.[3][4]
Pd(OAc)₂SPhos, DavePhos1-5Often used in combination with phosphine ligands.
(NHC)Pd(allyl)ClN/A1-3N-Heterocyclic carbene (NHC) based catalysts can also be effective.
Pd(PPh₃)₄PPh₃ (excess)2-10A more traditional catalyst, may require higher temperatures and longer reaction times.
PdCl₂(dppf)dppf2-5Bidentate phosphine ligands can be effective in certain cases.[1]

Table 2: Common Bases and Solvents

BaseEquivalentsSolventNotes
NaOtBu1.2 - 2.0Toluene, DioxaneA strong, non-nucleophilic base, widely used and very effective.[4]
K₃PO₄1.5 - 3.0Toluene, Dioxane, THFA milder base, useful for substrates with base-sensitive functional groups.[4]
Cs₂CO₃1.5 - 3.0Toluene, DioxaneAnother effective and milder base option.[4]
LHMDS1.2 - 2.0Toluene, THFCan be used, especially when employing ammonia equivalents.[7]

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific primary or secondary amine coupling partners.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification p1 Add Pd catalyst, ligand, and base to an oven-dried flask. p2 Add this compound and amine. p1->p2 p3 Evacuate and backfill with inert gas. p2->p3 p4 Add anhydrous solvent. p3->p4 r1 Heat to desired temperature with vigorous stirring. p4->r1 r2 Monitor progress by TLC or LC-MS. r1->r2 w1 Cool to room temperature and quench. r2->w1 w2 Extract with an organic solvent. w1->w2 w3 Wash organic layer, dry, and filter. w2->w3 w4 Concentrate under reduced pressure. w3->w4 w5 Purify by column chromatography. w4->w5

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 3-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] Functionalization of the quinoline ring is a key strategy in the development of novel therapeutic agents. Among the various substituted quinolines, 3-chloroquinolin-6-amine serves as a versatile building block for the synthesis of novel derivatives through nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-donating amino group at the 6-position and the chloro substituent at the 3-position presents a unique electronic profile that influences the reactivity of the quinoline core.

These application notes provide a comprehensive overview of the synthetic utility of this compound in SNAr reactions, detailing protocols for the introduction of various nucleophiles and discussing the potential applications of the resulting products, particularly in the context of kinase inhibition.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the modification of aromatic rings. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring at the carbon atom bearing a suitable leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the substituted product.

The reactivity of aryl halides in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. In the case of this compound, the quinoline nitrogen acts as an electron-withdrawing entity, activating the ring towards nucleophilic attack.

Experimental Protocols

The following protocols are generalized procedures for conducting SNAr reactions on this compound with various nucleophiles. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for SNAr with Amine Nucleophiles (N-Arylation/N-Alkylation)

This protocol describes the reaction of this compound with primary or secondary amines to yield 3-(amino)quinolin-6-amine derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 - 2.0 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 1.5 - 3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser or sealed tube)

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent, add the desired amine (1.2-2.0 eq.) and a base (e.g., K₂CO₃, 2.0 eq.).

  • Heat the reaction mixture to a temperature ranging from 80 to 150 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(amino)quinolin-6-amine derivative.

Protocol 2: General Procedure for SNAr with Alkoxide Nucleophiles (O-Arylation)

This protocol details the synthesis of 3-(alkoxy)quinolin-6-amine derivatives through the reaction of this compound with alcohols.

Materials:

  • This compound

  • Desired alcohol (as solvent or reagent)

  • Strong base (e.g., NaH, KOtBu, 1.1 - 1.5 equivalents)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Reaction vessel

  • Standard work-up and purification equipment

Procedure:

  • To a solution of the desired alcohol in a dry aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C to generate the corresponding alkoxide.

  • After the cessation of hydrogen evolution, add this compound (1.0 eq.).

  • Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Protocol 3: Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)

For less reactive amines or to achieve higher selectivity and yields under milder conditions, palladium-catalyzed amination is a powerful alternative.[4][5][6]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XantPhos, BINAP, 2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or glovebox

  • Standard work-up and purification equipment

Procedure:

  • In an inert atmosphere (glovebox or Schlenk line), combine this compound (1.0 eq.), the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent, followed by the amine (1.2 eq.).

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the SNAr reactions on this compound with various nucleophiles. The data is illustrative and based on typical outcomes for similar reactions reported in the literature.

Table 1: Nucleophilic Aromatic Substitution with Amines

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF1201275
2MorpholineCs₂CO₃DMSO100882
3BenzylamineEt₃NNMP1301668
4PiperidineK₂CO₃DMF1101078

Table 2: Nucleophilic Aromatic Substitution with Alcohols/Phenols

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1MethanolNaHTHFReflux685
2PhenolK₂CO₃DMF1001270
3IsopropanolKOtBuTHFReflux879
44-MethoxyphenolCs₂CO₃DMSO1101465

Table 3: Palladium-Catalyzed Amination

EntryAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-FluoroanilinePd₂(dba)₃XantPhosNaOtBuToluene100692
2PyrrolidinePd(OAc)₂BINAPCs₂CO₃Dioxane110888
3N-MethylanilinePd₂(dba)₃XantPhosK₃PO₄Toluene1001085

Mandatory Visualization

Signaling Pathway

Many quinoline derivatives have been identified as potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[7][8][9][10][11] The 3-substituted-6-aminoquinoline scaffold can be designed to interact with the ATP-binding site of EGFR, thereby inhibiting its downstream signaling cascade that promotes cell proliferation and survival.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Activates Quinoline_Inhibitor 3-Substituted-6-aminoquinoline (EGFR Inhibitor) Quinoline_Inhibitor->Dimerization Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: EGFR signaling pathway and inhibition by 3-substituted-6-aminoquinoline derivatives.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel compounds derived from this compound follows a logical progression from the chemical reaction to biological screening.

Experimental_Workflow Start Start: This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (e.g., Kinase Assays) Characterization->Screening End End: Lead Compound Identification Screening->End

Caption: General workflow for the synthesis and evaluation of 3-substituted-6-aminoquinolines.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Quinoline and its derivatives are significant pharmacophores, exhibiting a wide range of biological activities such as anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] The targeted synthesis of 3-aryl-quinolin-6-amines via Suzuki coupling of 3-chloroquinolin-6-amine provides a direct route to novel compounds with potential therapeutic applications.

This compound presents a challenging substrate for Suzuki coupling due to the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts.[4][5] The presence of the amine functionality also necessitates careful consideration of reaction conditions to avoid side reactions. This document provides detailed application notes and representative protocols for performing Suzuki coupling reactions with this compound, drawing upon established principles for the coupling of challenging chloro-heterocyclic substrates.

Key Considerations for Suzuki Coupling of this compound

Successful Suzuki coupling of this compound hinges on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent.

  • Catalyst System: The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step.[4] To overcome the lower reactivity of aryl chlorides, highly active catalyst systems are required. These typically consist of a palladium precursor and a sterically hindered, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[4][6]

    • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes.[6][7]

    • Ligands: Buchwald ligands (e.g., SPhos, XPhos) and other bulky, electron-rich phosphines are often effective for activating aryl chlorides.[4] N-heterocyclic carbene (NHC) ligands can also provide high catalytic activity.[6]

  • Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[6][8] For challenging substrates like aryl chlorides, stronger bases are often necessary.[4]

    • Commonly used bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[4][9] The choice of base can also be influenced by the solvent system.

  • Solvent: The reaction can be performed in a variety of organic solvents, often with the addition of water.[9][10] The choice of solvent can impact the solubility of the reactants and the efficacy of the base.

    • Typical solvents include dioxane, tetrahydrofuran (THF), and toluene, often in combination with water.[9][11]

Experimental Protocols

The following protocols are representative examples for the Suzuki coupling of this compound with an arylboronic acid. Note: These protocols are starting points and may require optimization for specific arylboronic acids and desired scales.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol utilizes a common and effective catalyst system for challenging Suzuki couplings.

Diagram of Experimental Workflow

Suzuki_Workflow_Buchwald cluster_prep Reaction Setup cluster_reaction Catalysis and Reaction cluster_workup Work-up and Purification start Start reagents Combine: This compound Arylboronic acid Base (K3PO4) start->reagents Weigh Reagents vessel Place in Reaction Vessel reagents->vessel degas Degas with Inert Gas (Argon or Nitrogen) vessel->degas catalyst Add: Pd Precursor (e.g., Pd(OAc)2) Ligand (e.g., SPhos) degas->catalyst Under Inert Atmosphere solvent Add Degassed Solvent (e.g., Dioxane/H2O) catalyst->solvent heat Heat to Reaction Temp. (e.g., 80-110 °C) solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool Reaction Complete quench Quench with Water and Extract with Organic Solvent cool->quench dry Dry Organic Layer and Concentrate quench->dry purify Purify by Column Chromatography dry->purify product Isolated Product: 3-Aryl-quinolin-6-amine purify->product

Caption: Experimental workflow for Suzuki coupling using a Buchwald ligand.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos.

  • Add the degassed dioxane and water via syringe.

  • Stir the reaction mixture at 80-110 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-quinolin-6-amine.

Protocol 2: Alternative Conditions using a Pre-formed Catalyst

This protocol uses a commercially available, air-stable palladium pre-catalyst, which can simplify the reaction setup.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 mmol)

  • Tetrahydrofuran (THF) (5 mL)

  • Water (1 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate in a reaction vessel.

  • Seal the vessel and purge with an inert gas.

  • Add degassed THF and water.

  • Heat the mixture with stirring to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the product via column chromatography.

Data Presentation: Optimization Parameters

The following table summarizes key parameters that can be varied to optimize the Suzuki coupling of this compound. The values provided are typical starting points and ranges found in the literature for similar substrates.

ParameterReagent/ConditionTypical Range/ValueRationale and Notes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃1-5 mol%Common and effective palladium sources.
PdCl₂(dppf)2-5 mol%A robust pre-catalyst, may require higher temperatures.[4]
Ligand SPhos, XPhos2-10 mol%Bulky, electron-rich phosphines are effective for aryl chlorides.[4]
PPh₃4-12 mol%May be less effective for aryl chlorides compared to Buchwald ligands.[4]
Base K₃PO₄, Cs₂CO₃2-3 equivalentsStronger bases are often required for less reactive chlorides.[4]
K₂CO₃2-3 equivalentsA common and often effective base.
Solvent Dioxane/H₂O, THF/H₂O4:1 to 10:1 v/vAqueous conditions can be beneficial for some Suzuki reactions.[4]
TolueneAnhydrousAnhydrous conditions may also be effective with certain base/ligand combinations.
Temperature 80-120 °CHigher temperatures are generally needed for aryl chlorides.[4]
Arylboron Reagent Arylboronic acid1.1-2.0 equivalentsA slight excess is typically used.
Arylboronic ester1.1-2.0 equivalentsCan be more stable and easier to handle than boronic acids.[9]

Signaling Pathways and Applications

The 3-aryl-quinolin-6-amine scaffold is a privileged structure in medicinal chemistry. Quinoline derivatives are known to interact with a variety of biological targets and signaling pathways. For example, they have been investigated as:

  • Kinase Inhibitors: Many kinase inhibitors feature a quinoline core, which can bind to the ATP-binding site of various kinases involved in cancer cell proliferation and survival signaling pathways.

  • DNA Intercalating Agents: The planar aromatic system of quinolines can intercalate into DNA, disrupting DNA replication and transcription, a mechanism relevant to anticancer activity.[1]

  • Antimicrobial Agents: Fluoroquinolones, a class of antibiotics, act by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[2]

The novel 3-aryl-quinolin-6-amines synthesized via Suzuki coupling can be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents.

Diagram of a Generic Kinase Inhibition Pathway

Kinase_Inhibition cluster_pathway Cellular Signaling Pathway Signal Growth Factor Receptor Receptor Tyrosine Kinase Signal->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Inhibitor 3-Aryl-quinolin-6-amine (Potential Inhibitor) Inhibitor->Kinase Inhibits

Caption: Potential mechanism of action for a 3-aryl-quinolin-6-amine as a kinase inhibitor.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalystUse a more robust ligand (e.g., SPhos, XPhos); ensure proper degassing to remove oxygen.[4]
Inappropriate baseSwitch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).[4]
Low reaction temperatureIncrease the temperature to 100-120 °C.[4]
Side Product Formation Protodeboronation of the boronic acidUse a slight excess of the boronic acid; ensure the base is not too strong or the temperature too high for prolonged periods.
Homocoupling of the boronic acidOptimize catalyst and ligand loading; ensure efficient stirring.

By leveraging the provided protocols and considering the key optimization parameters, researchers can effectively synthesize novel 3-aryl-quinolin-6-amines for further investigation in drug discovery and development programs.

References

Application of 3-Chloroquinolin-6-amine in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroquinolin-6-amine is a versatile bifunctional building block for the synthesis of a wide array of novel heterocyclic compounds. The quinoline core is a well-established privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The presence of a reactive chlorine atom at the 3-position and an amino group at the 6-position allows for sequential and regioselective functionalization, making it an attractive starting material for the generation of diverse molecular libraries for drug discovery.

This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and the synthesis of fused heterocyclic systems.

Key Synthetic Applications

The chemical versatility of this compound allows for its application in several modern synthetic methodologies to construct complex heterocyclic systems. The primary reaction handles are the chloro group at the C3 position, which is amenable to various cross-coupling reactions, and the amino group at the C6 position, which can be acylated, alkylated, or used as a handle for further annulation reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. This compound can readily participate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C3 position of the quinoline and an aryl or heteroaryl group from a boronic acid or ester. This is a valuable method for synthesizing 3-arylquinolin-6-amines, which are scaffolds for various biologically active molecules.

  • Buchwald-Hartwig Amination: This method facilitates the formation of a C-N bond at the C3 position, allowing for the introduction of a wide range of primary and secondary amines. This leads to the synthesis of 3,6-diaminoquinoline derivatives, which are of interest in medicinal chemistry.

  • Sonogashira Coupling: This reaction forms a C-C bond between the C3 position and a terminal alkyne, yielding 3-alkynylquinolin-6-amines. These products can serve as key intermediates for the synthesis of more complex heterocyclic systems through subsequent cyclization reactions.

Synthesis of Fused Heterocyclic Systems

The bifunctional nature of this compound also makes it a suitable precursor for the synthesis of fused polycyclic aromatic systems, such as pyrazolo[4,3-c]quinolines. These fused heterocycles are of significant interest due to their potential as kinase inhibitors and anti-inflammatory agents.[1]

Experimental Protocols

The following protocols are generalized procedures for key reactions involving this compound. Researchers should note that reaction conditions may require optimization based on the specific substrates and desired products.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes the synthesis of 3-arylquinolin-6-amines via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., DMF/water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol).

  • Add the degassed solvent mixture (10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified 3-arylquinolin-6-amine by NMR, MS, and melting point determination.

dot

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product 3-Arylquinolin-6-amine This compound->Product Suzuki-Miyaura Coupling Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Base K₂CO₃ Base->Product Solvent DMF/Water Solvent->Product Heat 80-100 °C Heat->Product

Caption: Suzuki-Miyaura coupling of this compound.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol outlines the synthesis of N-substituted-3-aminoquinolin-6-amines through a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk flask.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (10 mL).

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by NMR, MS, and other appropriate analytical techniques.

dot

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product N-Substituted-3-amino quinolin-6-amine This compound->Product Buchwald-Hartwig Amination Amine Primary or Secondary Amine Amine->Product Catalyst Pd₂(dba)₃ / Ligand Catalyst->Product Base Cs₂CO₃ Base->Product Solvent Dioxane or Toluene Solvent->Product Heat 80-110 °C Heat->Product

Caption: Buchwald-Hartwig amination of this compound.

Protocol 3: General Procedure for Sonogashira Coupling of this compound

This protocol details the synthesis of 3-alkynylquinolin-6-amines via a palladium/copper-catalyzed Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine (Et₃N), 2 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and CuI (0.04 mmol).

  • Add the anhydrous, degassed solvent (10 mL).

  • Add the base (2.0 mmol) followed by the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified 3-alkynylquinolin-6-amine by NMR, MS, and IR spectroscopy.

dot

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product 3-Alkynylquinolin-6-amine This compound->Product Sonogashira Coupling Alkyne Terminal Alkyne Alkyne->Product Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Product Cu_Catalyst CuI Cu_Catalyst->Product Base Et₃N Base->Product Solvent THF or DMF Solvent->Product Temp RT to 70 °C Temp->Product

Caption: Sonogashira coupling of this compound.

Data Presentation

The following tables summarize representative quantitative data for reactions analogous to those described above, as specific data for this compound is not extensively available in the literature. These should be considered as illustrative examples.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Chloroquinolines

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃DMF/H₂O901875-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O1001280-90
33-Pyridinylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O1002460-70

Table 2: Representative Yields for Buchwald-Hartwig Amination of Chloroquinolines

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃/XantphosCs₂CO₃Dioxane1102070-80
2MorpholinePd(OAc)₂/BINAPNaOtBuToluene1001685-95
3BenzylaminePdCl₂(dppf)K₂CO₃t-BuOH902465-75

Table 3: Representative Yields for Sonogashira Coupling of Chloroquinolines

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄/CuIEt₃NDMF60880-90
2TrimethylsilylacetylenePdCl₂(PPh₃)₂/CuIi-Pr₂NHTHFRT1290-98
31-HexynePd(OAc)₂/XPhos/CuIDBUAcetonitrile80670-80

Biological Activity of Synthesized Derivatives

Derivatives of 3-amino and 3-aryl quinolines have shown promising biological activities. For instance, pyrazolo[4,3-c]quinoline derivatives have been investigated as anti-inflammatory agents by inhibiting nitric oxide (NO) production.[1] Specifically, compounds with hydroxyphenylamino and aminobenzoic acid substitutions at the 4-position of the pyrazolo[4,3-c]quinoline core have demonstrated significant inhibitory effects on LPS-stimulated NO production in RAW 264.7 cells.[1]

Furthermore, various quinoline derivatives have been extensively studied for their anticancer properties. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as tyrosine kinases. The structural modifications enabled by the reactions described above allow for the fine-tuning of the pharmacological properties of the resulting compounds.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, provides efficient routes to novel molecular scaffolds with significant potential for drug discovery and development. The protocols and data presented herein serve as a guide for researchers to explore the rich chemistry of this promising building block. Further optimization of reaction conditions and exploration of the biological activities of the synthesized compounds are encouraged to fully realize the potential of this compound in medicinal chemistry.

References

Application Notes and Protocols for N-alkylation of 3-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of 3-chloroquinolin-6-amine, a key synthetic transformation for the development of novel compounds in drug discovery. The protocols described are based on established methodologies for the N-alkylation of aromatic and heteroaromatic amines.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. N-alkylation of the amino group at the 6-position of the 3-chloroquinoline core is a critical step in the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This document outlines two primary protocols for this transformation: classical N-alkylation with alkyl halides and a modern catalytic approach using alcohols via the borrowing hydrogen strategy.

Experimental Protocols

Protocol 1: N-alkylation using Alkyl Halides

This method involves the direct reaction of this compound with an alkyl halide in the presence of a base. This is a widely used and generally effective method for N-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (TEA), or sodium hydride (NaH))

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1.0 equiv.) in the chosen solvent, add the base (1.5-2.0 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkyl halide (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Data Presentation:

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1IodomethaneK₂CO₃DMF60685
2Ethyl bromideTEAMeCN801278
3Benzyl bromideNaHTHF25892

Note: The yields are hypothetical and based on typical outcomes for similar reactions.

Protocol 2: Catalytic N-alkylation with Alcohols (Borrowing Hydrogen)

This modern and environmentally friendly approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst. The reaction proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[1]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Catalyst (e.g., [Ru(p-cymene)Cl₂]₂, Shvo's catalyst)

  • Base (e.g., potassium tert-butoxide (t-BuOK), sodium hydroxide (NaOH))

  • Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard Schlenk line or glovebox equipment

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the alcohol (1.2-2.0 equiv.), the catalyst (1-5 mol%), and the base (1.0-1.5 equiv.) in the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to the specified temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and any insoluble salts.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryAlcoholCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Methanol[Ru(p-cymene)Cl₂]₂ (2)t-BuOKToluene1102475
2EthanolShvo's Catalyst (1)NaOH1,4-Dioxane1001882
3Benzyl alcohol[Ru(p-cymene)Cl₂]₂ (2)t-BuOKToluene1201690

Note: The yields are hypothetical and based on typical outcomes for similar reactions described in the literature.[1][2][3][4]

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Alkylation with Alkyl Halides cluster_protocol2 Protocol 2: Catalytic Alkylation with Alcohols start1 Start: This compound reactants1 Add Base & Alkyl Halide start1->reactants1 reaction1 Reaction (Heating) reactants1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 N-alkylated Product purification1->product1 start2 Start: This compound reactants2 Add Alcohol, Catalyst & Base (Inert Atmosphere) start2->reactants2 reaction2 Reaction (Heating) reactants2->reaction2 workup2 Filtration & Aqueous Workup reaction2->workup2 purification2 Column Chromatography workup2->purification2 product2 N-alkylated Product purification2->product2

Caption: Experimental workflows for the N-alkylation of this compound.

borrowing_hydrogen alcohol R-CH₂OH (Alcohol) catalyst [M] Catalyst alcohol->catalyst - H₂ aldehyde R-CHO (Aldehyde) catalyst->aldehyde hydride [M]-H₂ (Metal Hydride) imine Ar-N=CHR (Imine) aldehyde->imine + Ar-NH₂ amine Ar-NH₂ (this compound) imine->hydride + [M]-H₂ water H₂O imine->water - H₂O product Ar-NH-CH₂R (N-alkylated Product) hydride->product

Caption: Simplified 'Borrowing Hydrogen' catalytic cycle for N-alkylation.

References

Application Notes: 3-Chloroquinolin-6-amine in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including potent anticancer properties.[1][3] Among these, chloro-substituted quinolines have garnered significant attention for their ability to serve as versatile building blocks in the synthesis of novel kinase inhibitors and other antineoplastic agents.[4] This document provides an overview of the application of the 3-chloroquinolin-6-amine scaffold and its related isomers in the development of anticancer agents, focusing on their mechanism of action, synthesis, and evaluation protocols.

Quinoline derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and proliferation.[1][5] A primary focus has been the development of kinase inhibitors, as the quinoline core can effectively mimic the purine ring of ATP, allowing these compounds to bind to the ATP-binding site of various kinases.[4] The strategic placement of a chloro substituent can enhance binding affinity and improve the pharmacokinetic profile of the resulting molecules.[4]

Key Signaling Pathways Targeted by Chloroquinoline Derivatives

A significant mechanism by which chloroquinoline derivatives exert their anticancer effects is through the inhibition of key signaling pathways. The PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers, is a prominent target.[4] Inhibition of this pathway disrupts fundamental cellular processes, leading to decreased cell proliferation and increased apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Chloroquinoline Derivative Inhibitor->PI3K Inhibition Drug_Development_Workflow Synthesis 1. Synthesis of Chloroquinoline Derivatives Purification 2. Purification & Characterization (NMR, MS) Synthesis->Purification Screening 3. In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Screening Analysis 4. Data Analysis & IC50 Determination Screening->Analysis Mechanism 5. Mechanism of Action Studies (Apoptosis Assay, Western Blot) Analysis->Mechanism Optimization 6. Lead Optimization Mechanism->Optimization

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-chloroquinolin-6-amine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel quinoline derivatives, which are scaffolds for a wide range of biologically active compounds. The protocols outlined below cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering a roadmap for the synthesis of diverse substituted quinolin-6-amine analogs.

Due to the specific substitution pattern of this compound, direct literature precedents for its use in all major palladium-catalyzed cross-coupling reactions are not abundantly available. The protocols provided herein are based on established methodologies for similar chloro- and amino-substituted quinoline and pyridine systems and should be considered as excellent starting points for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of 3-Arylquinolin-6-amines

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of 3-arylquinolin-6-amines from this compound and various arylboronic acids. These products are valuable for developing novel kinase inhibitors and other therapeutic agents.

Reaction Scheme:

Suzuki_Miyaura reactant1 This compound catalyst Pd Catalyst Ligand Base reactant1:e->catalyst:w reactant2 Arylboronic Acid (Ar-B(OH)₂) reactant2:e->catalyst:w product1 3-Arylquinolin-6-amine catalyst:e->product1:w

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Data Presentation: Suzuki-Miyaura Coupling Conditions

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd₂(dba)₃
Ligand --SPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Dioxane/H₂O (4:1)DMFToluene/H₂O (10:1)
Temperature (°C) 90-100100-11080-90
Typical Yields Moderate to GoodGood to ExcellentGood to Excellent
Notes A classic, readily available catalyst system.Often effective for challenging substrates.A highly active catalyst system for aryl chlorides.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%) and, if required, the ligand (1.2-2.4 equiv. relative to palladium).

  • Solvent Addition: Add the degassed solvent(s) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.

  • Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 3,6-Diaminoquinoline Derivatives

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of N-substituted 3-aminoquinolin-6-amine derivatives. This reaction is crucial for accessing novel scaffolds for drug discovery programs.[1][2]

Reaction Scheme:

Buchwald_Hartwig reactant1 This compound catalyst Pd Catalyst Ligand Base reactant1:e->catalyst:w reactant2 Primary or Secondary Amine (R¹R²NH) reactant2:e->catalyst:w product1 N-Substituted-quinolin-3,6-diamine catalyst:e->product1:w

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Data Presentation: Buchwald-Hartwig Amination Conditions

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd₂(dba)₃Pd(OAc)₂[Pd(cinnamyl)Cl]₂
Ligand XPhosRuPhosBrettPhos
Base NaOtBuK₃PO₄LHMDS
Solvent TolueneDioxaneTHF
Temperature (°C) 90-110100-12065-80
Typical Yields Good to ExcellentGood to ExcellentGood
Notes A robust system for a wide range of amines.Suitable for less nucleophilic amines.A milder base, useful for base-sensitive substrates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2.4 equiv. relative to palladium), and the base (1.4-2.0 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).

  • Solvent Addition: Add the anhydrous and degassed solvent.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring for the required time (typically 4-24 hours).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Sonogashira Coupling: Synthesis of 3-Alkynylquinolin-6-amines

The Sonogashira coupling provides a direct route to 3-alkynyl-substituted quinolin-6-amines by reacting this compound with terminal alkynes. This transformation is valuable for generating compounds with extended conjugation and for further synthetic elaborations.[3]

Reaction Scheme:

Sonogashira reactant1 This compound catalyst Pd Catalyst Cu(I) Co-catalyst Base reactant1:e->catalyst:w reactant2 Terminal Alkyne (R-C≡CH) reactant2:e->catalyst:w product1 3-Alkynylquinolin-6-amine catalyst:e->product1:w

Caption: General scheme for the Sonogashira coupling of this compound.

Data Presentation: Sonogashira Coupling Conditions

ParameterCondition 1 (Copper-Catalyzed)Condition 2 (Copper-Free)
Palladium Catalyst PdCl₂(PPh₃)₂Pd(OAc)₂
Ligand PPh₃SPhos
Co-catalyst CuI-
Base Et₃N or DIPEACs₂CO₃ or K₃PO₄
Solvent THF or DMFDioxane or Toluene
Temperature (°C) Room Temperature to 8080-110
Typical Yields Good to ExcellentGood to Excellent
Notes Classical conditions, often very effective.Avoids Glaser homocoupling of the alkyne.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and, for the copper-catalyzed protocol, the copper(I) co-catalyst (2-10 mol%).

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Reagent Addition: Add the degassed solvent, the base (2.0-3.0 equiv.), and the terminal alkyne (1.2-2.0 equiv.).

  • Reaction: Stir the mixture at the appropriate temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and water. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Heck Reaction: Synthesis of 3-Alkenylquinolin-6-amines

The Heck reaction facilitates the coupling of this compound with alkenes to produce 3-alkenyl-substituted quinolin-6-amines, which are important intermediates in organic synthesis and can possess interesting biological properties.[4]

Reaction Scheme:

Heck_Reaction reactant1 This compound catalyst Pd Catalyst Base (Optional Ligand) reactant1:e->catalyst:w reactant2 Alkene reactant2:e->catalyst:w product1 3-Alkenylquinolin-6-amine catalyst:e->product1:w

Caption: General scheme for the Heck reaction of this compound.

Data Presentation: Heck Reaction Conditions

ParameterCondition 1Condition 2
Palladium Catalyst Pd(OAc)₂PdCl₂(PPh₃)₂
Ligand P(o-tol)₃ or PPh₃-
Base Et₃N or K₂CO₃NaOAc
Solvent DMF or NMPAcetonitrile
Temperature (°C) 100-14080-100
Typical Yields Moderate to GoodModerate
Notes Jeffery conditions often work well for aryl chlorides.A more classical Heck protocol.

Experimental Protocol: General Procedure for Heck Reaction

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), the base (1.5-2.5 equiv.), and, if necessary, the ligand.

  • Reagent Addition: Add the alkene (1.5-2.0 equiv.) and the degassed solvent.

  • Reaction: Seal the vessel and heat the mixture with stirring for 12-48 hours.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate and partition the residue between an organic solvent and water. Separate the layers, wash the organic phase with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

Experimental Workflow

experimental_workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Ligand) start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Extraction, Washing, Drying) monitor->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.

  • Many organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.

These application notes and protocols are intended to serve as a guide for the palladium-catalyzed cross-coupling reactions of this compound. Researchers should note that optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve optimal results for specific substrates.

References

Application Notes and Protocols for the Scale-up Synthesis of 3-Chloroquinolin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the multi-step, scale-up synthesis of 3-Chloroquinolin-6-amine, a valuable scaffold in medicinal chemistry and drug discovery. The protocols detailed below are designed to be robust and scalable, addressing common challenges encountered during large-scale production.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including roles as kinase inhibitors in oncology. This compound, in particular, serves as a key intermediate for the synthesis of potent therapeutic agents. The presence of a reactive chlorine atom at the 3-position and an amino group at the 6-position allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop novel drug candidates. This document outlines a reliable three-step synthetic pathway from readily available starting materials to the target compound, with a focus on reaction conditions suitable for scaling up production.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a three-step process:

  • Step 1: Skraup Synthesis of 6-Nitroquinoline from p-nitroaniline and glycerol.

  • Step 2: Chlorination of 6-Nitroquinoline to yield 3-Chloro-6-nitroquinoline.

  • Step 3: Reduction of 3-Chloro-6-nitroquinoline to the final product, this compound.

Synthesis_Pathway p_nitroaniline p-Nitroaniline intermediate1 6-Nitroquinoline p_nitroaniline->intermediate1 H2SO4, Oxidizing Agent (Skraup Reaction) glycerol Glycerol glycerol->intermediate1 intermediate2 3-Chloro-6-nitroquinoline intermediate1->intermediate2 POCl3, DMF (Vilsmeier-Haack type) final_product This compound intermediate2->final_product SnCl2·2H2O, HCl (Reduction)

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3-Chloroquinolin-6-amine. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for crude this compound?

A1: The primary methods for purifying crude this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities can originate from unreacted starting materials, byproducts from the synthetic route, or degradation products.[1] Depending on the synthesis, potential impurities may include regioisomers, di-chlorinated species, or precursors from the amination and chlorination steps.

Q3: My purified this compound is a brownish oil, but I expect a solid. What should I do?

A3: A brownish or oily appearance often indicates the presence of impurities or residual solvent.[1][2] Try removing residual solvent under a high vacuum. If the product remains an oil, a more rigorous purification method like column chromatography is recommended to remove impurities that can depress the melting point.[2]

Q4: How can I assess the purity of my this compound?

A4: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure and identifying impurities.[2]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling. 1. The solution is not saturated (too much solvent). 2. The compound is highly soluble in the solvent, even at low temperatures.[2]1. Concentrate the solution by boiling off some solvent and cool again. 2. Add an "anti-solvent" (a solvent in which the compound is less soluble) dropwise to the warm solution until it becomes slightly turbid, then reheat to clarify and cool slowly.[2] 3. Scratch the inside of the flask with a glass rod to create nucleation sites.[2][3] 4. Add a seed crystal of the pure compound.[2][3]
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too quickly. 3. Significant impurities are present.[2][4]1. Use a solvent with a lower boiling point. 2. Allow the solution to cool more slowly; insulate the flask if necessary.[2] 3. Pre-purify the crude product using column chromatography or acid-base extraction.[2][5]
Low recovery of the purified product. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used to wash the crystals.[2]1. Cool the crystallization mixture in an ice bath for an extended period to maximize precipitation.[2] 2. Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[2]
Colored impurities remain in the crystals. 1. The impurity co-crystallizes with the product. 2. The impurity is adsorbed onto the crystal surface.[2]1. Add a small amount of activated charcoal to the hot solution and filter it through celite before cooling. Be aware that charcoal can also adsorb some of your product.[2][4] 2. Try a different recrystallization solvent or solvent system.[5]
Column Chromatography Issues
ProblemPossible Cause(s)Solution(s)
Streaking or tailing of bands on the column/TLC plate. The basic amine group is interacting strongly with the acidic silanol groups on the silica gel.[4][6]1. Add a basic modifier like triethylamine (TEA) or ammonia (0.1-1% v/v) to the mobile phase to neutralize the acidic sites on the silica.[6] 2. Pre-treat the silica gel by preparing a slurry in the mobile phase containing the basic modifier before packing the column.[6]
Poor separation of the product from impurities. The polarity of the mobile phase is not optimal.[4]1. Systematically vary the solvent ratio of your mobile phase based on TLC analysis to achieve better separation.[4][5] 2. Consider trying a different solvent system.[5]
The compound does not elute from the column. 1. The mobile phase is not polar enough. 2. The compound is irreversibly adsorbed onto the silica gel.[4][6]1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[2][4] 2. Switch to a more inert stationary phase like neutral alumina or an amine-functionalized silica column.[1][6] 3. Consider reverse-phase chromatography on a C18 column.[7][8]
Co-elution of the product with an impurity. The chosen solvent system does not provide adequate selectivity.[4][5]1. Try a different solvent system with different selectivities.[4] 2. Consider preparative HPLC for difficult separations.[5]
Acid-Base Extraction Issues
ProblemPossible Cause(s)Solution(s)
Emulsion formation at the interface of the organic and aqueous layers. 1. Vigorous shaking of the separatory funnel. 2. High concentration of the crude product.1. Gently swirl or invert the separatory funnel instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to break up the emulsion. 3. Filter the mixture through a pad of celite.
Low recovery of the product after basification and re-extraction. 1. Incomplete protonation or deprotonation. 2. Insufficient extraction from the aqueous layer.1. Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the initial extraction and sufficiently basic (pH > 10) during the final extraction using a pH meter or pH paper. 2. Perform multiple extractions (at least three) with the organic solvent to ensure complete transfer of the product.[5]
The product precipitates out of the organic layer during extraction. The product is not sufficiently soluble in the chosen organic solvent.Choose an organic solvent in which the neutral this compound is more soluble.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find a suitable one where the compound is soluble when hot but sparingly soluble when cold.[3][9]

  • Dissolution: In a fume hood, dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. If the solution is colored, you can add activated charcoal, boil for a few minutes, and then perform a hot filtration.[10]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[2][11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.[2]

  • Drying: Dry the purified crystals under a high vacuum.

Column Chromatography Protocol (Normal Phase with Basic Modifier)
  • Mobile Phase Selection: Using TLC, develop a suitable solvent system. A common starting point is a mixture of hexane and ethyl acetate. To prevent tailing, add 0.1-1% triethylamine (TEA) to the mobile phase.[6]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase containing TEA and pack a glass column, ensuring there are no air bubbles.[2]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.[2][12]

  • Elution: Begin eluting the column with the prepared mobile phase. If necessary, gradually increase the polarity of the eluent to facilitate the elution of the product.[2]

  • Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[6]

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.[5]

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel, venting frequently. The protonated this compound will move to the aqueous layer. Separate the layers and repeat the extraction of the organic layer two more times with fresh acid solution.[5]

  • Basification and Re-extraction: Combine all the aqueous extracts in a flask and cool it in an ice bath. Slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The free base of this compound will precipitate. Extract the product back into an organic solvent (e.g., DCM or ethyl acetate) by performing at least three successive extractions.[5]

  • Drying and Concentration: Combine the organic extracts from the re-extraction and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.[5]

Visualizations

Purification_Workflow Crude Crude this compound Initial_Assessment Initial Purity Assessment (TLC, HPLC) Crude->Initial_Assessment Decision Choose Purification Method Initial_Assessment->Decision Recrystallization Recrystallization Decision->Recrystallization Minor Impurities & Crystalline Column_Chromatography Column Chromatography Decision->Column_Chromatography Complex Mixture or High Purity Needed Acid_Base_Extraction Acid-Base Extraction Decision->Acid_Base_Extraction Gross Impurities (Acidic/Neutral) Purity_Check Purity Analysis (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Acid_Base_Extraction->Purity_Check Further_Purification Further Purification Needed? Purity_Check->Further_Purification Pure_Product Pure Product (>98%) Further_Purification->Decision Yes Further_Purification->Pure_Product No

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Oiling_Out Product Oils Out? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Change_Solvent Use Lower Boiling Point Solvent or Change Solvent System Oiling_Out->Change_Solvent Yes Cool_Slower Cool More Slowly Oiling_Out->Cool_Slower Yes Pre_Purify Pre-purify by Chromatography Oiling_Out->Pre_Purify Yes Low_Yield Low Yield? No_Crystals->Low_Yield No Concentrate Concentrate Solution No_Crystals->Concentrate Yes Induce_Crystallization Induce Crystallization (Scratch, Seed Crystal) No_Crystals->Induce_Crystallization Yes Success Successful Crystallization Low_Yield->Success No Ice_Bath Cool Longer in Ice Bath Low_Yield->Ice_Bath Yes Minimize_Wash Minimize Washing Solvent Low_Yield->Minimize_Wash Yes Change_Solvent->Start Cool_Slower->Start Pre_Purify->Start Concentrate->Start Induce_Crystallization->Start Ice_Bath->Success Minimize_Wash->Success

Caption: Decision tree for troubleshooting recrystallization issues.

Troubleshooting_Column_Chromatography Start Column Chromatography Attempt Tailing Peak Tailing/Streaking? Start->Tailing No_Elution No Elution? Tailing->No_Elution No Add_Modifier Add Basic Modifier (e.g., TEA) to Mobile Phase Tailing->Add_Modifier Yes Poor_Separation Poor Separation? No_Elution->Poor_Separation No Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Yes Change_Stationary_Phase Change Stationary Phase (Alumina, Amine-Silica) No_Elution->Change_Stationary_Phase Yes Success Successful Separation Poor_Separation->Success No Optimize_Mobile_Phase Optimize Mobile Phase (Solvent Ratio/System) Poor_Separation->Optimize_Mobile_Phase Yes Add_Modifier->Start Increase_Polarity->Start Change_Stationary_Phase->Start Optimize_Mobile_Phase->Start

Caption: Troubleshooting guide for column chromatography of this compound.

References

Technical Support Center: Optimizing Recrystallization of 3-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and experimental protocols for optimizing the recrystallization of 3-Chloroquinolin-6-amine.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the recrystallization process in a question-and-answer format.

Q1: What are the characteristics of an ideal recrystallization solvent for this compound?

An ideal solvent for recrystallizing this compound should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be highly soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery.

  • Does not react with the compound: The solvent must be chemically inert towards this compound.

  • Boiling point considerations: The solvent's boiling point should ideally be below the melting point of this compound to prevent the compound from "oiling out." While the exact melting point is not widely published, this is a crucial parameter to determine experimentally.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Impurity solubility: Impurities should either be completely soluble in the cold solvent or completely insoluble in the hot solvent.

Q2: My compound is not dissolving in the hot solvent. What should I do?

If this compound does not dissolve upon heating, consider the following:

  • Insufficient solvent: You may not have added enough solvent. Add small increments of the hot solvent until the compound dissolves.

  • Inappropriate solvent choice: The solvent may be too non-polar or too polar for the compound. Based on its structure (a heterocyclic amine), moderately polar solvents are a good starting point. Quinoline derivatives generally show good solubility in various organic solvents.[1]

  • Insoluble impurities: If a small amount of material remains undissolved even after adding a significant amount of hot solvent, it may be an insoluble impurity. In this case, perform a hot filtration to remove the solid impurities before allowing the solution to cool.

Q3: The compound "oiled out" instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound. To address this:

  • Lower the cooling temperature: Try to induce crystallization at a lower temperature by adding a seed crystal or scratching the inside of the flask with a glass rod.

  • Use a lower-boiling solvent: Select a solvent with a lower boiling point.

  • Increase the solvent volume: The solution may be too concentrated. Add more solvent to the hot solution before cooling.

  • Use a solvent pair: Introduce a miscible "anti-solvent" (one in which the compound is insoluble) to the hot, dissolved solution to reduce the overall solubility.

Q4: My product recovery is very low. What are the likely causes?

Poor recovery can stem from several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved even at low temperatures. Use the minimum amount of hot solvent required for complete dissolution.

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Inappropriate solvent choice: If the compound is too soluble in the cold solvent, recovery will be low.

Q5: My purified crystals are still colored. How can I decolorize them?

Colored impurities can sometimes be removed by:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use with caution, as it can also adsorb some of the desired product.

  • Re-recrystallization: A second recrystallization step may be necessary to remove persistent impurities.

Q6: How do I select and use a solvent pair for recrystallization?

A solvent pair is used when no single solvent has the ideal solubility properties. The pair consists of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which the compound is insoluble). The two solvents must be miscible.

  • Dissolve the this compound in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.

Physicochemical Properties and Solvent Selection Data

The following tables provide key data for this compound and a guide for selecting an appropriate recrystallization solvent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₇ClN₂ChemSrc
Molecular Weight178.62 g/mol PubChem
AppearanceSolid (form may vary)N/A
Melting PointNot readily available in public literature. Experimental determination is recommended.N/A
Polarity (LogP)3.05160 (indicates moderate lipophilicity)ChemSrc

Table 2: Solvent Selection Guide for Recrystallization

SolventBoiling Point (°C)PolarityPotential Use for this compound
Water100HighLikely a poor solvent, but could be used as an anti-solvent with a miscible polar organic solvent. Quinoline itself has low solubility in cold water but dissolves in hot water.[2]
Ethanol78HighA good candidate. Quinoline derivatives often show good solubility in ethanol.[1] May be a "good" solvent in a solvent pair.
Methanol65HighSimilar to ethanol, a promising candidate.
Isopropanol82MediumA good candidate to try.
Acetone56MediumMay be too volatile for effective recrystallization but could be screened.
Ethyl Acetate77MediumA potential solvent, worth screening.
Dichloromethane40MediumBoiling point may be too low for efficient recrystallization. Quinoline derivatives are often soluble.[1]
Toluene111LowMay be a suitable solvent if the compound is less polar.
Hexane69LowLikely a poor solvent given the amine and nitrogen heterocycle. Could be an effective anti-solvent.

Experimental Protocol: Solvent Screening and Recrystallization

This protocol outlines a systematic approach to identifying the optimal recrystallization solvent for this compound.

Materials:

  • Crude this compound

  • A selection of solvents from Table 2 (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane)

  • Small test tubes or vials

  • Hot plate with stirring capability

  • Erlenmeyer flasks

  • Hirsch or Büchner funnel for vacuum filtration

  • Filter paper

  • Spatula and glass stirring rod

Procedure:

Part 1: Single Solvent Screening

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice-water bath for 10-15 minutes.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid.

Part 2: Recrystallization Procedure

  • Based on the screening, select the most promising single solvent or solvent pair.

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, cool the flask further in an ice-water bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Allow the crystals to dry completely.

  • Determine the yield and assess the purity (e.g., by melting point analysis and comparison to the crude material).

Workflow and Logic Diagrams

The following diagrams illustrate the decision-making process for solvent selection and the overall experimental workflow.

Recrystallization_Solvent_Selection start Start: Crude this compound screen_single Screen Single Solvents (e.g., Ethanol, IPA, Toluene) start->screen_single dissolves_cold Dissolves in cold solvent? screen_single->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No unsuitable Unsuitable as single solvent dissolves_cold->unsuitable Yes crystals_on_cooling Crystals form on cooling? dissolves_hot->crystals_on_cooling Yes consider_pair Consider for Solvent Pair ('Good' or 'Poor' Solvent) dissolves_hot->consider_pair No good_solvent Good single solvent candidate crystals_on_cooling->good_solvent Yes crystals_on_cooling->consider_pair No unsuitable->consider_pair

Caption: A flowchart for selecting a suitable recrystallization solvent.

Recrystallization_Workflow start Place Crude Compound in Flask add_solvent Add Minimum Hot Solvent to Dissolve start->add_solvent hot_filtration Hot Filtration (if needed) add_solvent->hot_filtration cool_rt Slowly Cool to Room Temperature hot_filtration->cool_rt Clear Solution cool_ice Cool in Ice Bath cool_rt->cool_ice collect_crystals Collect Crystals via Vacuum Filtration cool_ice->collect_crystals wash_crystals Wash with Ice-Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure this compound dry_crystals->end

Caption: A generalized workflow for the recrystallization experiment.

References

Column chromatography conditions for 3-Chloroquinolin-6-amine purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3-Chloroquinolin-6-amine

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of this compound via column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why can this compound be challenging to purify by column chromatography? A1: The difficulty in purifying this compound and similar aminoquinoline derivatives stems from the basicity of the amino group. This basicity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase.[1] This interaction can cause issues such as poor separation, significant peak tailing in analytical methods, and sometimes irreversible adsorption of the compound onto the column.[1]

Q2: What is the recommended stationary phase for the purification of this compound? A2: Silica gel is the most common stationary phase for purifying quinoline derivatives.[2] However, due to the basic nature of this compound, standard silica gel may require deactivation. Alternative stationary phases like neutral or basic alumina, or amine-functionalized silica, can also be effective, especially if strong adsorption is observed.[1][3]

Q3: What mobile phase (eluent) system should I start with? A3: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[2] The optimal ratio should be determined first by Thin-Layer Chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the target compound.[3] If the compound shows poor mobility, a more polar system like dichloromethane/methanol may be necessary.[4]

Q4: My compound is sticking to the silica gel column and not eluting. What should I do? A4: This is a common problem caused by the interaction between the basic amine and acidic silica.[1] To resolve this, you can add a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA), to your mobile phase.[1][3] This deactivates the acidic sites on the silica gel, allowing your compound to elute. Alternatively, switching to a less acidic stationary phase like alumina is a viable option.[1]

Q5: How can I monitor the separation process effectively? A5: Thin-Layer Chromatography (TLC) is the standard method for monitoring the progress of your column chromatography. By spotting the collected fractions on a TLC plate and running it in your chosen eluent system, you can identify which fractions contain your purified compound and which contain impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography purification of this compound.

Problem Possible Cause Recommended Solution(s)
Low or No Elution Strong acid-base interaction between the basic amine and acidic silica gel.1. Add 0.5-2% triethylamine (TEA) to the mobile phase to neutralize silica's acidic sites.[1][3]2. Gradually increase mobile phase polarity (e.g., add methanol to a DCM/EtOAc system).[1][4]3. Switch to a less acidic stationary phase like neutral alumina or amine-functionalized silica.[1][5][6]
Poor Separation / Co-elution The compound and impurities have very similar polarities.1. Optimize the mobile phase using TLC to maximize the difference in Rf values.2. Employ a shallow, gradual gradient during elution rather than an isocratic (fixed solvent ratio) one.3. Try an alternative solvent system (e.g., Dichloromethane/Methanol).[4]4. For high-purity requirements, consider preparative HPLC.[2]
Significant Peak Tailing Secondary interactions between the basic amine and residual acidic silanol groups on the stationary phase.1. Add a competing base like triethylamine to the mobile phase to mask the active silanol sites.[3]2. For analytical HPLC, use a modern, highly deactivated, end-capped column.[3]
Compound Degradation The amine is sensitive to the acidic environment of the silica gel.1. Deactivate the silica gel by pre-flushing the packed column with a mobile phase containing 1-3% triethylamine before loading the sample.[3]2. Use degassed solvents and work efficiently to minimize the compound's contact time with the stationary phase.[1]

Experimental Protocol: Column Chromatography

This protocol outlines a general procedure for the purification of this compound.

1. Mobile Phase Selection:

  • Use TLC to determine a suitable solvent system. Start with Hexane:Ethyl Acetate mixtures (e.g., 9:1, 4:1, 1:1) and add 0.5% triethylamine.

  • The ideal system should give your target compound an Rf value of ~0.2-0.3.

2. Column Packing (Slurry Method):

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).[7]

  • Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.[7]

  • Drain the excess solvent until the solvent level is just at the top of the silica bed.[7]

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.[7] Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully load it onto the top of the silica bed using a pipette.[2]

4. Elution:

  • Carefully add the eluent to the column.

  • Begin eluting with the initial, low-polarity solvent mixture.

  • Gradually increase the polarity of the eluent (gradient elution) according to the separation needs determined by TLC. For example, start with 5% ethyl acetate in hexane and slowly increase the ethyl acetate concentration to 10%, 20%, and so on.

5. Fraction Collection and Analysis:

  • Collect the eluting solvent in a series of labeled test tubes or flasks.

  • Use TLC to analyze the collected fractions to identify which ones contain the pure product.

6. Isolation:

  • Combine the fractions containing the pure compound.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.

G Troubleshooting Workflow for this compound Purification start Crude this compound tlc 1. Perform TLC Analysis (e.g., Hexane:EtOAc + 0.5% TEA) start->tlc pack_column 2. Pack Column (Silica Gel Slurry) tlc->pack_column load_sample 3. Load Sample (Dry Loading Preferred) pack_column->load_sample elute 4. Elute with Gradient load_sample->elute check1 Problem: Compound Stuck? elute->check1 No elute->check1 Yes check2 Problem: Poor Separation? elute->check2 No elute->check2 Yes check3 Problem: Product Degrading? elute->check3 No elute->check3 Yes sol1a Add 0.5-2% TEA to Eluent check1->sol1a sol1b Switch to Alumina or Amine-Functionalized Silica check1->sol1b sol2a Optimize Gradient (Make it Shallower) check2->sol2a sol2b Try Different Solvent System (e.g., DCM/MeOH) check2->sol2b sol3 Pre-treat Silica with Base-Containing Eluent check3->sol3 end_node Pure this compound check3->end_node Successful Separation sol1a->elute Re-attempt sol1b->tlc Re-develop Method sol2a->elute Re-attempt sol2b->tlc Re-develop Method sol3->load_sample Re-attempt

A logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Synthesis of 3-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3-Chloroquinolin-6-amine. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges and improve reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A prevalent method involves the multi-step synthesis starting from 4-aminophenol. The key steps typically include a Skraup-Doebner-von Miller reaction to form the quinoline core, followed by N-acetylation to protect the amine group, chlorination of the 3-position, and subsequent deprotection of the amine.

Q2: Why is it necessary to protect the 6-amino group during the chlorination step?

A2: The 6-amino group is nucleophilic and can react with chlorinating agents like phosphorus oxychloride (POCl₃). This can lead to the formation of undesired side products and a lower yield of the target molecule. Protection, for example by acetylation, ensures that the chlorination occurs selectively at the desired 3-position of the quinoline ring.

Q3: What are the critical parameters to control during the chlorination reaction?

A3: Key parameters for a successful chlorination using POCl₃ include maintaining an anhydrous (moisture-free) environment, controlling the reaction temperature (typically between 70-90°C), and using a sufficient molar equivalent of the chlorinating agent.[1] Insufficient heating or the presence of moisture can lead to incomplete reaction and low yields.[1]

Q4: What are some common impurities I might encounter in my final product?

A4: Besides unreacted starting materials, potential impurities could include the acetylated precursor (N-(3-chloroquinolin-6-yl)acetamide) if deprotection is incomplete. Other possibilities are phosphorylated intermediates that have not fully converted to the chloro-derivative.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 6-Aminoquinolin-3-ol

  • This step often involves a variation of the Skraup-Doebner-von Miller reaction, starting from a suitable benzene derivative, such as 4-aminophenol. Due to the complexity and various patented methods, a specific protocol is not provided here. It is recommended to consult relevant literature for a detailed procedure for this starting material.

Step 2: N-Acetylation of 6-Aminoquinolin-3-ol

  • Preparation : Dissolve 6-aminoquinolin-3-ol in a suitable solvent like acetic acid.

  • Reagent Addition : Slowly add acetic anhydride to the solution while stirring.

  • Reaction : Heat the mixture at reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Cool the reaction mixture and pour it into ice-water. The solid product, N-(3-hydroxyquinolin-6-yl)acetamide, will precipitate.

  • Purification : Filter the precipitate, wash with water, and dry. Recrystallization from a suitable solvent like ethanol may be necessary.

Step 3: Chlorination of N-(3-hydroxyquinolin-6-yl)acetamide

  • Preparation : In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), suspend N-(3-hydroxyquinolin-6-yl)acetamide in phosphorus oxychloride (POCl₃).

  • Reaction : Heat the mixture to 70-90°C and maintain this temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.[1]

  • Workup : Carefully quench the reaction by slowly pouring the mixture onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product, N-(3-chloroquinolin-6-yl)acetamide.

  • Extraction : Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1]

  • Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]

Step 4: Deprotection of N-(3-chloroquinolin-6-yl)acetamide

  • Hydrolysis : Suspend N-(3-chloroquinolin-6-yl)acetamide in an aqueous acid solution (e.g., 10% HCl).

  • Reaction : Heat the mixture at reflux for 2-6 hours until the acetyl group is completely cleaved (monitored by TLC).

  • Workup : Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the final product, this compound.

  • Purification : Filter the solid, wash thoroughly with water, and dry. Recrystallization from a suitable solvent system can be performed for further purification.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of N-(3-chloroquinolin-6-yl)acetamide (Step 3) 1. Incomplete reaction. 2. Presence of moisture. 3. Insufficient POCl₃.1. Ensure the reaction temperature is maintained at 70-90°C and prolong the reaction time.[1] 2. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.[1] 3. Use a stoichiometric or slight excess of POCl₃.[1]
Formation of multiple byproducts in Step 3 1. Reaction temperature too high. 2. Reaction of the amino group with POCl₃ due to incomplete protection.1. Carefully control the reaction temperature within the recommended range. 2. Ensure complete acetylation in Step 2 before proceeding to chlorination.
Incomplete deprotection in Step 4 1. Insufficient reaction time or acid concentration.1. Increase the reflux time and/or use a higher concentration of the acid. Monitor the reaction closely by TLC.
Product is difficult to purify 1. Presence of closely related impurities.1. Optimize the column chromatography conditions (e.g., solvent gradient). 2. Consider recrystallization from different solvent systems.

Visualizations

G cluster_0 Synthesis Workflow for this compound A 6-Aminoquinolin-3-ol B N-(3-hydroxyquinolin-6-yl)acetamide A->B Acetic Anhydride (Protection) C N-(3-chloroquinolin-6-yl)acetamide B->C POCl₃ (Chlorination) D This compound (Final Product) C->D Acid Hydrolysis (Deprotection)

Caption: Proposed synthetic pathway for this compound.

G cluster_1 Troubleshooting Logic for Low Chlorination Yield Start Low Yield in Step 3? CheckTemp Was Temp. 70-90°C? Start->CheckTemp Yes CheckMoisture Anhydrous Conditions? CheckTemp->CheckMoisture Yes Sol_Temp Increase Temp./Time CheckTemp->Sol_Temp No CheckReagent Sufficient POCl₃? CheckMoisture->CheckReagent Yes Sol_Moisture Ensure Dry Setup CheckMoisture->Sol_Moisture No Sol_Reagent Use Stoichiometric/ Slight Excess POCl₃ CheckReagent->Sol_Reagent No End Yield Improved CheckReagent->End Yes Sol_Temp->CheckTemp Sol_Moisture->CheckMoisture Sol_Reagent->CheckReagent

Caption: A logical guide for troubleshooting low yield in the chlorination step.

References

Identifying and minimizing byproducts in 3-Chloroquinolin-6-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloroquinolin-6-amine. The following information is designed to help identify and minimize byproducts in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on this compound?

A1: this compound has two primary reactive sites: the chloro group at the 3-position and the amino group at the 6-position. The most common reactions are palladium-catalyzed cross-coupling reactions at the C-Cl bond, such as Suzuki-Miyaura and Buchwald-Hartwig amination, and reactions involving the amino group, such as acylation and sulfonylation.

Q2: Why is the C-Cl bond in this compound challenging for cross-coupling reactions?

A2: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions due to the stronger C-Cl bond.[1] Oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step.[2] Therefore, these reactions typically require more forcing conditions, such as higher temperatures and specialized catalyst systems with bulky, electron-rich ligands, to achieve good yields.[1]

Q3: What are the typical byproducts I might encounter during a Suzuki-Miyaura coupling with this compound?

A3: Common byproducts in Suzuki-Miyaura reactions include:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid or ester, which replaces the boron functional group with a hydrogen atom. This side reaction is often promoted by moisture and the basicity of the reaction medium. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.[3]

  • Homocoupling: Dimerization of the boronic acid (to form a biaryl) or the aryl halide can occur.

  • Hydrodehalogenation: The chloro group is replaced by a hydrogen atom, leading to the formation of 6-aminoquinoline.

Q4: What are the common side products in a Buchwald-Hartwig amination with this compound?

A4: In Buchwald-Hartwig aminations, you might observe:

  • Hydrodehalogenation: Similar to the Suzuki coupling, this involves the replacement of the chlorine atom with hydrogen.

  • Formation of Quinolinol: If water is present in the reaction mixture, hydrolysis of the chloroquinoline can lead to the formation of the corresponding quinolinol byproduct.[4]

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or side reactions, leading to incomplete conversion.[3]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired coupled product.

Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst SystemUse a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[1][5]Increased reaction rate and yield.
Inappropriate BaseFor aryl chlorides, a strong base like K₃PO₄ or Cs₂CO₃ is often required. Ensure the base is fresh and anhydrous.[5]Improved conversion of the starting material.
Insufficient TemperatureAryl chlorides typically require higher reaction temperatures (80-120 °C) for efficient oxidative addition.Faster reaction and higher yield.
Oxygen ContaminationThoroughly degas the solvent and reaction mixture using an inert gas (argon or nitrogen).[3]Prevents catalyst deactivation and improves reproducibility.
Protodeboronation of Boronic AcidUse the corresponding boronic ester (e.g., pinacol ester) and ensure anhydrous conditions.Minimized formation of the protodeboronated byproduct.
Buchwald-Hartwig Amination

Problem: Formation of significant byproducts.

Byproduct Potential Cause Minimization Strategy
HydrodehalogenationInefficient reductive elimination or presence of a hydrogen source.Use a bulky, electron-rich ligand (e.g., XPhos, RuPhos) to promote the desired C-N bond formation. Ensure anhydrous conditions.[4]
Quinolinol FormationPresence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere.[4]
Low ConversionCatalyst deactivation or weak base.Use a fresh palladium catalyst and consider a stronger base like NaOtBu or LHMDS.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This is a generalized starting point and may require optimization.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water mixture, typically 4:1) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Acylation of this compound
  • Reaction Setup: Dissolve this compound (1.0 equiv.) in an aprotic solvent (e.g., dichloromethane or THF) with a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 equiv.).

  • Reagent Addition: Cool the solution to 0 °C and slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.0-1.2 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Potential Byproduct: Diacylation may occur if an excess of the acylating agent is used or if the reaction is left for an extended period.

Protocol 4: General Procedure for Sulfonylation of this compound
  • Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent such as pyridine or dichloromethane.

  • Reagent Addition: Cool the mixture to 0 °C and add the sulfonyl chloride (e.g., tosyl chloride or mesyl chloride, 1.0-1.1 equiv.) portion-wise.

  • Reaction: Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with water, and dry.

  • Purification: Recrystallize or purify by column chromatography if necessary.

Potential Byproduct: Similar to acylation, disulfonylation is a potential side reaction, although it is generally less common.

Visualizations

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR (HER1) Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization Ligand Ligand (e.g., EGF) Ligand->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Cell_Response Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT_mTOR->Cell_Response Lapatinib Lapatinib (Quinoline Derivative) Lapatinib->Dimerization Inhibits

Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of quinoline-based drugs like Lapatinib.

Suzuki_Coupling_Workflow Start Start: This compound, Arylboronic Acid, Base Setup Reaction Setup (Schlenk Flask) Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) Setup->Inert Catalyst Add Pd Precursor and Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat Reaction (80-110 °C) Solvent->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Pure Coupled Product Purify->Product Troubleshooting_Logic Start Low Yield in Cross-Coupling Check_Catalyst Is the Catalyst System Appropriate for Aryl-Cl? Start->Check_Catalyst Optimize_Catalyst Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Optimize_Catalyst No Check_Base Is the Base Strong Enough? Check_Catalyst->Check_Base Yes Optimize_Catalyst->Check_Base Optimize_Base Use K₃PO₄, Cs₂CO₃, or NaOtBu Check_Base->Optimize_Base No Check_Temp Is the Temperature Sufficiently High? Check_Base->Check_Temp Yes Optimize_Base->Check_Temp Increase_Temp Increase Temperature (80-120 °C) Check_Temp->Increase_Temp No Check_Inert Is the System Oxygen-Free? Check_Temp->Check_Inert Yes Increase_Temp->Check_Inert Degas Thoroughly Degas Solvents and Reagents Check_Inert->Degas No Success Improved Yield Check_Inert->Success Yes Degas->Success

References

Troubleshooting low conversion in 3-Chloroquinolin-6-amine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low conversion in coupling reactions with 3-Chloroquinolin-6-amine. The content is tailored for scientists and professionals in chemical research and drug development.

Frequently Asked Questions (FAQs)

General Issues

Q1: My coupling reaction with this compound has stalled or resulted in very low yield. Where should I start troubleshooting?

A1: Low conversion is a common issue that can stem from several factors. A systematic approach is best. Start by verifying the quality and purity of your reagents and ensuring your reaction setup is rigorously prepared.[1][2] Key areas to investigate include:

  • Reagent Quality : Ensure starting materials, catalysts, ligands, and bases are pure and dry.[1][2] Boronic acids, in particular, can degrade over time.[3][4]

  • Catalyst Activity : The active Pd(0) species may not be forming efficiently or could be deactivated.[4][5] Consider using fresh catalyst or a more robust precatalyst.[2][4]

  • Inert Atmosphere : Palladium catalysts are sensitive to oxygen, which can cause deactivation and promote side reactions like homocoupling.[5][6] Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[5][7]

  • Reaction Conditions : Temperature, solvent, and base choice are critical and often need to be optimized for challenging substrates like chloroquinolines.[3][7][8]

Q2: Could the quinoline nitrogen on my substrate be inhibiting the catalyst?

A2: Yes, this is a significant challenge with quinoline substrates. The nitrogen atom can act as a Lewis base and coordinate to the palladium center, leading to the formation of inactive catalyst species or catalyst poisoning.[9] This can stall the reaction or prevent it from starting at all.[9] Using bulky, electron-rich ligands can often shield the metal center and promote the desired catalytic cycle over deactivation pathways.[6][9]

Suzuki-Miyaura Coupling

Q3: I am observing low conversion in a Suzuki-Miyaura coupling with this compound. What are the most common causes?

A3: For Suzuki reactions with aryl chlorides, low conversion often points to issues with the rate-determining oxidative addition step or catalyst stability.[5]

  • Inactive Catalyst System : 3-Chloroquinolines are less reactive than their bromo or iodo counterparts.[3] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[5] You will likely need a more active catalyst system employing bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5][6]

  • Inappropriate Base : The choice of base is critical for activating the boronic acid.[6][10] For challenging aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate.[5][6]

  • Suboptimal Temperature : Aryl chlorides require higher temperatures (typically 80-120 °C) to facilitate the oxidative addition step.[5][7]

  • Boronic Acid Instability : Boronic acids can undergo protodeboronation (hydrolysis back to the arene) or form unreactive cyclic boroxines.[4] This is a very common reason for low yields.[3][4]

Q4: My main byproduct is the homocoupling of my boronic acid. How can I prevent this?

A4: Homocoupling is often promoted by the presence of oxygen or Pd(II) species.[3][6]

  • Rigorous Degassing : The most effective way to prevent this is to ensure your reaction mixture and solvents are thoroughly de-gassed to remove oxygen.[4][6][7]

  • Catalyst Choice : Using a Pd(0) source directly or a precatalyst that efficiently generates the active Pd(0) species can help.[4] If you are using a Pd(II) source (e.g., Pd(OAc)₂), inefficient reduction can leave Pd(II) species that promote homocoupling.[3][4]

Q5: How can I address the potential instability of my boronic acid?

A5: If you suspect protodeboronation is the issue, there are several strategies.

  • Use Boronic Esters : Consider switching from the boronic acid to a more robust boronic ester, such as a pinacol (BPin) or MIDA ester.[4] These are generally more stable to hydrolysis.[4]

  • Anhydrous Conditions : Minimize water in the reaction, as it can facilitate protodeboronation.[4] However, note that some inorganic bases require a small amount of water for solubility and activity.[5]

  • Milder Conditions : If possible, use milder bases and lower reaction temperatures to reduce the rate of decomposition.[4]

Buchwald-Hartwig Amination

Q6: My Buchwald-Hartwig amination of this compound is failing. What should I check first?

A6: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but success with heteroaryl chlorides requires careful optimization of the catalyst system.[11][12]

  • Ligand Selection : The choice of phosphine ligand is crucial.[13] For coupling with aryl chlorides, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, tBuXPhos) are often required to promote the challenging oxidative addition and subsequent reductive elimination steps.[11][14]

  • Base Compatibility : The base deprotonates the amine to form the palladium-amido complex.[11][13] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[15][16] Be aware that strong bases like NaOtBu can be incompatible with base-sensitive functional groups.[15]

  • Solvent Choice : Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[11][15]

Q7: I'm trying to couple a primary amine and getting a low yield. Are there specific considerations?

A7: Yes, coupling primary amines can be challenging. Bidentate phosphine ligands like BINAP or DPPF were early developments that improved the coupling of primary amines.[12][14] More modern, sterically hindered monophosphine ligands are also highly effective.[14] Additionally, using an ammonia equivalent like lithium bis(trimethylsilyl)amide can be an effective strategy for introducing a primary amino group.[16][17]

Data Presentation: Reaction Optimization

Optimizing a coupling reaction often involves screening several parameters. The tables below provide illustrative starting points for a screening campaign for Suzuki-Miyaura and Buchwald-Hartwig couplings with this compound.

Table 1: Example Screening Conditions for Suzuki-Miyaura Coupling

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
1Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene100
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane100
3PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF/H₂O110
4Pd₂(dba)₃ (2)RuPhos (4)K₂CO₃ (2.0)DME/H₂O90

Table 2: Example Screening Conditions for Buchwald-Hartwig Amination

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100
2Pd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)THF80
3Pd₂(dba)₃ (2)BrettPhos (4)Cs₂CO₃ (2.0)Dioxane110
4G3-XPhos Precat (2)-K₃PO₄ (2.0)t-BuOH100

Visualized Workflows and Mechanisms

Troubleshooting_Workflow Start Low Conversion Observed Check_Reagents 1. Verify Reagent Quality - Substrate Purity - Catalyst/Ligand Activity - Base/Solvent Quality Start->Check_Reagents Initial Checks Check_Setup 2. Review Reaction Setup - Inert Atmosphere (Degassing) - Anhydrous Conditions - Proper Temperature Control Start->Check_Setup Analyze_Products 3. Analyze Crude Mixture - Unreacted Starting Material? - Side Products Formed? (e.g., Homocoupling, Dehalogenation) Check_Reagents->Analyze_Products Check_Setup->Analyze_Products Optimize 4. Screen & Optimize Conditions - Catalyst/Ligand System - Base & Solvent - Temperature & Concentration Analyze_Products->Optimize Systematic Approach Success Improved Conversion Optimize->Success

Caption: A logical workflow for troubleshooting low conversion in coupling reactions.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 LₙPd(0) OA_label Oxidative Addition Pd0->OA_label PdII_halide LₙPd(II)(Ar)X TM_label Transmetalation PdII_halide->TM_label PdII_boronate LₙPd(II)(Ar)R RE_label Reductive Elimination PdII_boronate->RE_label OA_label->PdII_halide Ar-X TM_label->PdII_boronate R-B(OR)₂ + Base RE_label->Pd0 Ar-R

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[3][18]

Problem_Solution_Map Common Problems & Potential Solutions cluster_problems Problem cluster_solutions Potential Solution p1 No reaction with Aryl-Cl s1 Use bulky, electron-rich ligands (e.g., XPhos, SPhos) p1->s1 s2 Increase reaction temperature p1->s2 s3 Switch to stronger base (e.g., K₃PO₄, NaOtBu) p1->s3 p2 Catalyst Poisoning (Quinoline N) p2->s1 s7 Use modern precatalyst (G3/G4) p2->s7 p3 Protodeboronation s4 Use boronic ester (BPin, MIDA) p3->s4 p4 Boronic Acid Homocoupling s5 Ensure rigorous degassing p4->s5 p5 Low yield with primary amines p5->s1 s6 Use ammonia equivalent (LHMDS) p5->s6

Caption: A map connecting common issues to actionable solutions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Setup : To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere : Seal the vial with a septum cap, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[5]

  • Reagent Addition : Through the septum, add the palladium source (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%). Then, add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.5 M) via syringe.

  • Reaction : Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (typically 4-24 hours).[6]

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS.

  • Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Setup : In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., G3-XPhos, 1-5 mol%) and the base (e.g., NaOtBu, 1.2-2.0 eq.) to an oven-dried reaction tube with a magnetic stir bar.[11]

  • Reagent Addition : Add this compound (1.0 eq.) and the desired amine coupling partner (1.1-1.5 eq.). Add the anhydrous, degassed solvent (e.g., toluene, to achieve 0.1-0.5 M concentration).[11]

  • Reaction : Tightly seal the reaction vessel. If working outside a glovebox, ensure the seal is secure. Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).[11]

  • Monitoring & Stirring : Stir the mixture vigorously for the required time (typically 2-24 hours). Monitor progress by TLC or LC-MS.[11]

  • Workup : Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.[11]

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material by column chromatography.

References

Technical Support Center: Enhancing Regioselectivity of Reactions with 3-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-Chloroquinolin-6-amine is a valuable building block. However, its bifunctional nature, possessing both a reactive chloro group at the C3 position and a nucleophilic amino group at the C6 position, presents significant challenges in achieving regioselective reactions. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chemical modification of this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what are the common regioselectivity challenges?

A1: this compound has three primary sites for reactivity:

  • C3-Position: The chloro group is susceptible to displacement via nucleophilic aromatic substitution (SNAr) or can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • C6-Amino Group: The primary amine is nucleophilic and can undergo acylation, alkylation, or participate in coupling reactions.

  • Quinoline Ring: The aromatic ring system can undergo electrophilic aromatic substitution.

The main challenge is to selectively perform a reaction at one site without affecting the others. For instance, when targeting a Suzuki coupling at the C3 position, undesired side reactions at the C6-amino group can occur. Conversely, when modifying the amino group, the chloro group might react under certain conditions.

Q2: I am attempting a Suzuki-Miyaura coupling to introduce an aryl group at the C3 position, but I am getting low yields and a mixture of products. What could be the cause?

A2: Low yields and product mixtures in Suzuki-Miyaura coupling with this compound are common issues. Several factors could be at play:

  • Side reactions at the C6-amino group: The basic conditions of the Suzuki reaction can lead to N-arylation or other reactions involving the amino group.

  • Catalyst deactivation: The amino group can coordinate to the palladium catalyst, leading to deactivation.

  • Poor solubility: The starting material or intermediates may have poor solubility in the reaction solvent.

  • Hydrolysis of the boronic acid: The aqueous basic conditions can lead to the decomposition of the boronic acid.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

G cluster_troubleshooting Troubleshooting Steps start Low Yield / Mixture of Products in Suzuki Coupling protect_amine Protect the C6-amino group (e.g., with Boc, Ac) start->protect_amine Is the amino group reacting? optimize_catalyst Optimize Pd catalyst and ligand (e.g., Pd(PPh3)4, Pd(dppf)Cl2) start->optimize_catalyst Is catalyst deactivation suspected? protect_amine->optimize_catalyst If protection is not desired or ineffective optimize_base Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) optimize_catalyst->optimize_base optimize_solvent Vary the solvent system (e.g., Dioxane/H2O, Toluene/EtOH/H2O, DMF) optimize_base->optimize_solvent end Improved Yield and Regioselectivity optimize_solvent->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Q3: How can I achieve selective N-functionalization of the C6-amino group without affecting the C3-chloro group?

A3: Selective N-functionalization can be achieved by carefully choosing reaction conditions that favor reaction at the amino group over the chloro group.

  • Acylation: Use mild acylating agents (e.g., acid chlorides or anhydrides) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) at low temperatures.

  • Buchwald-Hartwig Amination: While typically used for C-N bond formation at an aryl halide, modifying the conditions (ligand, base, temperature) may allow for selective N-arylation. However, competitive reaction at the C3-Cl is a significant risk. Protecting the amino group before attempting a reaction at the C3 position is often a more robust strategy.

Q4: What are the directing effects of the chloro and amino groups in electrophilic aromatic substitution on the quinoline ring?

A4: The directing effects of the substituents on the quinoline ring are complex.

  • The amino group (at C6) is a strongly activating, ortho-, para- directing group.[1][2] It will direct incoming electrophiles to the C5 and C7 positions.

  • The chloro group (at C3) is a deactivating, ortho-, para- directing group.[1][2]

  • The quinoline nitrogen is deactivating towards electrophilic attack on the pyridine ring.

Considering these factors, electrophilic substitution is most likely to occur on the benzene ring, primarily at the C5 and C7 positions, activated by the amino group.

Troubleshooting Guides

Problem 1: Lack of Regioselectivity in Buchwald-Hartwig Amination

Symptoms:

  • Formation of a mixture of products with amination at both the C3 and C6 positions.

  • Low yield of the desired C3-aminated product.

  • Significant amount of starting material recovered.

Possible Causes & Solutions:

CauseSolution
High reactivity of the C6-amino group Protect the C6-amino group with a suitable protecting group (e.g., Boc, acetyl) before performing the Buchwald-Hartwig amination at the C3 position. The protecting group can be removed in a subsequent step.
Inappropriate Ligand Choice The choice of phosphine ligand is crucial for controlling regioselectivity. For selective amination of an aryl bromide in the presence of an activated heteroaryl chloride, ligands like XPhos or SPhos have shown success in similar systems.[3] Screen a variety of ligands to find the optimal one for your specific substrate.
Harsh Reaction Conditions High temperatures can lead to a loss of selectivity. Attempt the reaction at a lower temperature for a longer duration.
Incorrect Base The choice of base can influence the reactivity of both the amine nucleophile and the substrate. Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃) which may favor the desired reaction pathway.[1]

Workflow for Enhancing Regioselectivity in Buchwald-Hartwig Amination

cluster_solutions Solutions start Poor Regioselectivity in Buchwald-Hartwig Amination protect Protect C6-NH2 (e.g., Boc, Ac) start->protect Is C6-NH2 reacting? ligand Screen Ligands (e.g., XPhos, SPhos) start->ligand Is catalyst system non-selective? protect->ligand If protection is not feasible conditions Optimize Conditions (Lower Temp, Weaker Base) ligand->conditions end Selective C3-Amination conditions->end

Caption: Decision-making process for improving regioselectivity.

Problem 2: Unwanted Nucleophilic Aromatic Substitution (SNAr) at the C3-Position

Symptoms:

  • During a reaction intended to modify the C6-amino group, you observe the formation of a byproduct where the C3-chloro group has been displaced by a nucleophile present in the reaction mixture (e.g., solvent, base).

Possible Causes & Solutions:

CauseSolution
Presence of a strong nucleophile Avoid using strong nucleophilic bases or solvents if possible. If a nucleophilic base is required, consider using a non-nucleophilic alternative like DBU or a bulky amine base.
High reaction temperature SNAr reactions are often accelerated by heat. Perform the reaction at the lowest possible temperature that allows for the desired transformation at the C6-amino group.
Activation of the quinoline ring Protonation of the quinoline nitrogen can further activate the C3 position towards nucleophilic attack. Running the reaction under neutral or basic conditions may mitigate this.

Experimental Protocols

Protocol 1: General Procedure for Protecting the C6-Amino Group with a Boc Group

This protocol provides a general method for protecting the amino group, which is often a necessary first step to achieve regioselective reactions at the C3 position.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add TEA or DIPEA (1.2 eq).

  • Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected this compound.

Protocol 2: Regioselective Suzuki-Miyaura Coupling of N-Boc-3-Chloroquinolin-6-amine

This protocol describes a typical procedure for a Suzuki-Miyaura coupling at the C3 position after protection of the amino group.

Materials:

  • N-Boc-3-Chloroquinolin-6-amine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/H₂O 4:1)

Procedure:

  • To a reaction vessel, add N-Boc-3-Chloroquinolin-6-amine, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

  • The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the 3-aryl-quinolin-6-amine.

Quantitative Data Summary

The following tables summarize representative data for regioselective reactions on chloro-substituted quinolines from the literature, which can serve as a starting point for optimizing reactions with this compound. Note that yields and regioselectivity are highly substrate and condition dependent.

Table 1: Regioselectivity of Buchwald-Hartwig Amination on 6-bromo-2-chloroquinoline [3]

AmineLigandBaseSolventTemp (°C)Time (h)Product Ratio (6-amino : 2-amino)
MorpholineXPhosNaOtBuToluene802>95 : 5
PiperidineSPhosK₃PO₄Dioxane10018>95 : 5
n-HexylamineRuPhosCs₂CO₃Toluene1102490 : 10

Table 2: Representative Conditions for Suzuki-Miyaura Coupling on Chloroquinolines

Quinoline SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-ChloroquinolinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF/H₂O10085[4]
2-Chloroquinoline4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane9092[5]

Logical Relationship of Reactive Sites and Protecting Group Strategy

cluster_molecule This compound cluster_strategy Regioselective Strategy C3_Cl C3-Chloro (Coupling Site) C6_NH2 C6-Amino (Nucleophilic Site) Protect Protect C6-NH2 (e.g., Boc) C6_NH2->Protect Step 1 React_C3 React at C3 (e.g., Suzuki, Buchwald-Hartwig) Protect->React_C3 Step 2 Deprotect Deprotect C6-NH2 React_C3->Deprotect Step 3 Final_Product Selectively Functionalized Product Deprotect->Final_Product

Caption: A typical workflow for achieving regioselective functionalization.

References

Preventing decomposition of 3-Chloroquinolin-6-amine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloroquinolin-6-amine. The information aims to address specific issues related to the stability and reactivity of this compound, helping to prevent its decomposition during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?

A1: this compound is susceptible to decomposition under several conditions, including:

  • High Temperatures: Thermal stress can lead to degradation. The stability of the molecule decreases at elevated temperatures, which can be a factor in reactions requiring heat.

  • Strong Acids and Bases: The amino group can be protonated by strong acids, forming a salt. While this can protect the amine from other reactions, harsh acidic or basic conditions can promote hydrolysis or other degradative pathways.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition. Similar chloroquinoline derivatives have been shown to undergo photodegradation, which may involve cleavage of the chloro group or side-chain reactions.[1]

  • Oxidizing and Reducing Agents: The quinoline ring and the amine group can be susceptible to oxidation or reduction under certain conditions, leading to unwanted byproducts.

Q2: How can I minimize the decomposition of this compound during a reaction?

A2: To minimize decomposition, consider the following strategies:

  • Temperature Control: Maintain the lowest possible temperature necessary for the reaction to proceed at a reasonable rate.

  • pH Control: Use buffered solutions or carefully control the addition of acidic or basic reagents to avoid extremes in pH.

  • Inert Atmosphere: For sensitive reactions, particularly those involving organometallic reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Light Protection: Protect the reaction mixture from light by using amber glassware or covering the reaction vessel with aluminum foil.

  • Protecting Groups: In many cases, protecting the reactive amino group is the most effective strategy to prevent side reactions and decomposition.

Troubleshooting Guides

Issue 1: Decomposition during Suzuki-Miyaura Coupling Reactions

Symptom: Low yield of the desired coupled product with the formation of multiple unidentified byproducts. A common side product is the dehalogenated starting material (6-aminoquinoline).

Potential Causes & Solutions:

Potential CauseRecommended Solution
Thermal Decomposition Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more active palladium catalyst or ligand that allows for milder reaction conditions.
Protodeboronation of Boronic Acid Use anhydrous solvents and ensure all reagents are dry. The presence of water can lead to the decomposition of the boronic acid coupling partner.[2][3]
Homocoupling of Starting Materials Optimize the stoichiometry of the reactants. A slight excess of the boronic acid can sometimes suppress the homocoupling of the aryl halide. Ensure efficient stirring to maintain a homogeneous reaction mixture.[2]
Dehalogenation This side reaction can be promoted by certain bases or impurities. Consider screening different bases (e.g., K2CO3, Cs2CO3, K3PO4) and ensure high-purity reagents. Using ligands with larger bite angles might also suppress this pathway.[4][5]

Experimental Protocol: Boc Protection of this compound

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Boc-protected product.

  • Purify the crude product by column chromatography on silica gel if necessary.[1][6][7][8]

Issue 2: Decomposition during Buchwald-Hartwig Amination

Symptom: Formation of a significant amount of hydrodehalogenated byproduct (6-aminoquinoline) and low yield of the desired aminated product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
β-Hydride Elimination This is a common side reaction in Buchwald-Hartwig amination.[9] The choice of ligand is crucial to minimize this pathway. Consider using bulky, electron-rich phosphine ligands which are known to promote reductive elimination over β-hydride elimination.
Reaction with the Amino Group of the Starting Material The unprotected 6-amino group can potentially react with the palladium catalyst or undergo self-coupling. Protecting the amino group (e.g., with a Boc group) before the amination reaction is highly recommended.
Base-Induced Decomposition Strong bases like sodium tert-butoxide can promote side reactions. Screen different bases such as Cs₂CO₃ or K₃PO₄, which are often milder.

Experimental Protocol: Deprotection of Boc-protected this compound

This protocol describes the removal of the Boc protecting group under acidic conditions.

Materials:

  • Boc-protected this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected this compound in dichloromethane.

  • Add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the deprotected this compound.[1][6][10]

Visualization of Experimental Workflow

Below is a diagram illustrating the logical workflow for performing a Suzuki-Miyaura coupling reaction with this compound, including the recommended protection/deprotection steps to prevent decomposition.

Suzuki_Workflow cluster_protection Amine Protection cluster_coupling Suzuki-Miyaura Coupling cluster_deprotection Amine Deprotection Start This compound Protect Boc Protection (Boc)₂O, TEA, THF Start->Protect Protected Boc-protected This compound Protect->Protected Couple Suzuki Coupling Ar-B(OH)₂, Pd catalyst, Base Protected->Couple Coupled_Protected Boc-protected coupled product Couple->Coupled_Protected Deprotect Boc Deprotection TFA, DCM Coupled_Protected->Deprotect Final_Product Final Coupled Product Deprotect->Final_Product

Caption: Workflow for Suzuki coupling of this compound.

References

Refining work-up procedures for isolating 3-Chloroquinolin-6-amine products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the work-up and isolation procedures of 3-Chloroquinolin-6-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of crude this compound are recrystallization and column chromatography.[1] The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the product.[1] For highly impure samples or to separate compounds with similar polarity, column chromatography is often preferred. Recrystallization is an excellent technique for removing minor impurities and obtaining a crystalline final product.[2][3]

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities can vary significantly depending on the synthetic route. Common impurities may include unreacted starting materials, reagents from the work-up (e.g., acids or bases), and byproducts from side reactions, such as regioisomers or over-chlorinated species.[4] If the synthesis involves a Friedländer reaction, self-condensation products of the reactants might also be present.[1]

Q3: My purified product is a brownish oil or discolored solid, but I expect a crystalline solid. What should I do?

A3: this compound is expected to be a solid at room temperature. An oily or discolored appearance is likely due to the presence of residual solvent or impurities that depress the melting point and cause degradation.[1][5] First, attempt to remove residual solvent under a high vacuum. If the product remains an oil or is heavily discolored, a more rigorous purification method, such as column chromatography followed by recrystallization with activated carbon, is necessary.[1][6] Amines, in general, can be susceptible to air oxidation, which can lead to discoloration.[7]

Q4: I am observing poor separation and significant tailing during column chromatography on silica gel. What is the cause and how can I fix it?

A4: Basic amines like this compound interact strongly with the acidic silanol groups on the surface of standard silica gel.[5][8] This strong interaction leads to peak tailing, poor separation, and sometimes irreversible adsorption or decomposition of the product on the column.[5] To mitigate this, add a small amount of a basic modifier, such as 0.5-2% triethylamine or ammonia, to your eluent system.[5][9] Alternatively, using a different stationary phase like alumina or an amine-functionalized silica column can be very effective.[5][8]

Q5: Can I use an acidic wash during the aqueous work-up to remove non-basic impurities?

A5: Yes, an acidic wash is a standard procedure for purifying amines. By washing the organic layer containing your crude product with a dilute acid (e.g., 1M HCl), the basic this compound will be protonated and move into the aqueous layer.[10][11] The non-basic organic impurities will remain in the organic layer, which can then be discarded. Afterwards, you can basify the aqueous layer (e.g., with NaOH or NaHCO3) to deprotonate your product, causing it to precipitate or allowing it to be extracted back into a fresh organic solvent.[12][13] This method is only suitable for products that are stable in acidic conditions.[10]

Purification Data Overview

The following table summarizes typical results that can be expected from the purification of crude this compound. These values are illustrative and can vary based on the initial purity of the crude material and the optimization of the chosen method.

Purification MethodTypical PurityTypical YieldPrimary Application
Aqueous Acid-Base Extraction 85-95%80-95%Initial cleanup to remove non-basic impurities.
Recrystallization 95-99%60-85%Removing minor impurities and obtaining final crystalline material.[1]
Column Chromatography (Silica Gel + Modifier) >98%50-80%Separating complex mixtures and isomers.[1]
Column Chromatography (Amine-Functionalized Silica) >99%60-85%High-purity separation of basic amines with minimal tailing.[8]

Troubleshooting Guides

Issue 1: Low Yield After Aqueous Work-up
  • Symptom: The mass of the crude product recovered after extraction is significantly lower than theoretically expected.

  • Possible Cause 1: Incomplete extraction from the aqueous layer. Your product may have some water solubility, especially if salts are present.

    • Solution: Perform multiple extractions (3-4 times) with your organic solvent to ensure complete removal of the product from the aqueous layer. Saturating the aqueous layer with NaCl (brine) can also decrease the solubility of your organic product and improve partitioning into the organic phase.[12][14]

  • Possible Cause 2: Emulsion formation during extraction. A stable emulsion layer between the aqueous and organic phases can trap a significant amount of product.

    • Solution: To break an emulsion, try adding a small amount of brine, gently swirling the separatory funnel instead of vigorous shaking, or filtering the entire mixture through a pad of Celite.

  • Possible Cause 3: Incorrect pH during acid-base extraction. If the aqueous layer is not made sufficiently basic after an acid wash, the amine will remain protonated and water-soluble, leading to poor recovery in the final organic extraction.

    • Solution: After an acid wash, ensure the aqueous layer is basified to a pH of 10-12 using a strong base like NaOH.[12] Check the pH with litmus paper or a pH meter before re-extracting with the organic solvent.

Issue 2: Product Fails to Crystallize During Recrystallization
  • Symptom: After dissolving the crude product in a hot solvent and allowing it to cool, no crystals form, or the product "oils out" as a liquid.

  • Possible Cause 1: The chosen solvent is too good at dissolving the compound, even at low temperatures.

    • Solution: If some solvent has evaporated, try adding a small amount of a miscible "anti-solvent" (a solvent in which your product is insoluble) dropwise to the solution until it becomes slightly turbid, then gently heat until clear and cool again.[1][15] Common solvent systems for quinoline derivatives include ethanol/water and hexane/ethyl acetate.[6][15]

  • Possible Cause 2: The solution is not saturated. Too much solvent was used initially.

    • Solution: Gently heat the solution to evaporate some of the solvent to increase the concentration of your product. Once you observe crystal formation on the surface or sides of the flask, remove it from the heat and allow it to cool slowly.

  • Possible Cause 3: The presence of significant impurities is inhibiting crystal lattice formation.

    • Solution: The product may require pre-purification using another method, such as column chromatography, to remove the impurities before a successful recrystallization can be achieved.[1]

Issue 3: Multiple or Tailing Spots on TLC After Column Chromatography
  • Symptom: Thin-layer chromatography (TLC) analysis of the collected column fractions shows streaking of the product spot or co-elution with impurities.

  • Possible Cause 1: Strong interaction with the silica gel stationary phase.

    • Solution: As mentioned in the FAQs, add 0.5-2% triethylamine or another suitable base to your eluent to neutralize the acidic sites on the silica gel.[5] This will result in sharper bands and better separation.

  • Possible Cause 2: The chosen eluent system has suboptimal polarity.

    • Solution: Optimize the solvent system using TLC before running the column. For polar amines, a gradient elution, starting with a less polar solvent system and gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes), can provide better separation than an isocratic (constant solvent mixture) elution.[6][9]

  • Possible Cause 3: The column was overloaded with the crude sample.

    • Solution: Use an appropriate amount of silica gel for the amount of crude product being purified (a general rule of thumb is a 50:1 to 100:1 ratio of silica to crude product by weight). Loading the sample as a concentrated solution or adsorbing it onto a small amount of silica before adding it to the column can also improve separation.[9]

Visualizations

Experimental Workflow Diagram

G General Work-up and Purification Workflow cluster_0 Reaction Quench & Work-up cluster_1 Purification cluster_2 Analysis A Crude Reaction Mixture B Aqueous Wash (e.g., NaHCO3) A->B C Phase Separation B->C D Organic Layer (Contains Product) C->D E Dry (e.g., MgSO4) & Concentrate D->E F Crude Product E->F G Column Chromatography F->G High Impurity Load H Recrystallization F->H Low Impurity Load I Pure Fractions G->I J Pure Crystalline Product H->J I->H Further Polish K Purity Analysis (TLC, HPLC, NMR) J->K

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic Diagram

G Troubleshooting Logic for Purification Issues start Purification Problem Encountered issue_yield Low Product Yield? start->issue_yield issue_purity Product Not Pure? start->issue_purity issue_yield->issue_purity No check_extraction Review Extraction Protocol: - Multiple Extractions? - Emulsions Handled? - Correct Final pH? issue_yield->check_extraction Yes oiling_out Oiling out during Recrystallization? issue_purity->oiling_out Yes tailing_tlc Tailing/Poor Separation on Column? issue_purity->tailing_tlc No check_transfers Check for Mechanical Losses: - Incomplete transfers? - Adsorption to glassware? check_extraction->check_transfers oiling_out->tailing_tlc No solution_recryst Optimize Recrystallization: - Change solvent/co-solvent - Reduce initial solvent volume - Pre-purify by column oiling_out->solution_recryst Yes solution_column Optimize Chromatography: - Add triethylamine to eluent - Use amine-silica/alumina - Run gradient elution tailing_tlc->solution_column Yes

Caption: A decision tree for troubleshooting common purification problems.

Purification Method Selection Diagram

G Selecting a Purification Method Based on Impurity Type crude Crude this compound impurity_nonpolar Non-polar / Non-basic Starting Materials crude->impurity_nonpolar impurity_polar Polar / Ionic Reagents, Salts crude->impurity_polar impurity_isomer Isomers / Structurally Similar Byproducts crude->impurity_isomer impurity_trace Trace Impurities / Discoloration crude->impurity_trace method_extraction Acid-Base Extraction impurity_nonpolar->method_extraction Effective for impurity_polar->method_extraction Effective for method_chromatography Column Chromatography impurity_isomer->method_chromatography Required for method_recrystallization Recrystallization (+/- Activated Carbon) impurity_trace->method_recrystallization Ideal for method_extraction->method_chromatography Pre-purification method_chromatography->method_recrystallization Final Polish

Caption: Matching purification methods to common types of impurities.

Experimental Protocols

Protocol 1: Aqueous Acid-Base Extraction

This protocol is designed for the initial cleanup of the crude product to remove non-basic and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure. Allow the layers to separate. The protonated amine product will move to the aqueous (bottom) layer.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the upper organic layer, which contains non-basic impurities.

  • Basification: Cool the acidic aqueous solution in an ice bath. Slowly add 5M NaOH solution dropwise with stirring until the pH is >10 (check with pH paper). The deprotonated amine should precipitate or form an oil.

  • Re-extraction: Return the basic aqueous mixture to the separatory funnel. Add a fresh portion of organic solvent (e.g., ethyl acetate) and shake to extract the purified amine product back into the organic layer.

  • Isolation: Drain and discard the aqueous layer. Wash the organic layer with brine, then drain it into a flask and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the purified crude product.

Protocol 2: Purification by Recrystallization

This method is ideal for purifying solids that are moderately pure (>85%) to obtain a high-purity crystalline product.

  • Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold.[3] Ethanol/water is a good starting point for quinoline derivatives.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) until the solid is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and swirl. Gently reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: If using a co-solvent system, add the hot anti-solvent (e.g., water) dropwise to the hot filtrate until the solution just begins to turn cloudy.[1] Add a few drops of the primary solvent (ethanol) to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing & Drying: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities. Dry the purified crystals under vacuum.[1]

Protocol 3: Column Chromatography

This protocol is for separating complex mixtures or for obtaining very high purity material.

  • Eluent Selection: Using TLC, determine an optimal solvent system that gives your product an Rf value of approximately 0.2-0.4. A common system is hexanes/ethyl acetate. Add 1% triethylamine to the chosen solvent system to prevent tailing.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the chromatography column. Allow the silica to settle into a uniform bed, and drain the excess solvent until it is level with the top of the silica.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and carefully load it onto the top of the silica gel bed.[6] Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[9]

  • Elution: Begin passing the eluent through the column. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute the product.[6]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final purified product.

References

Validation & Comparative

A Comparative Guide to HPLC and qNMR for Purity Analysis of 3-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like 3-Chloroquinolin-6-amine is a critical step in the development of safe and effective medicines. This guide provides an objective comparison of two powerful analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into their respective methodologies, present supporting experimental data, and offer a head-to-head comparison to aid in selecting the most appropriate method for your analytical needs.

Principle of the Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high separation efficiency.[1] This technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For purity analysis, HPLC is often coupled with an ultraviolet (UV) detector, and the purity is typically determined by the area percentage of the main peak in the resulting chromatogram.[3]

Quantitative Nuclear Magnetic Resonance (qNMR) , on the other hand, is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a reference standard of the analyte itself.[4][5] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[6][7] By comparing the integral of a specific signal from the analyte to that of a certified internal standard of known purity, an absolute purity value can be determined.[1]

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using both HPLC and ¹H-qNMR are outlined below. These protocols are based on established methods for similar aromatic amines and quinoline derivatives.[8][9]

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of this compound and its potential process-related impurities.

Instrumentation:

  • HPLC system equipped with a UV detector.[3]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

Mobile Phase:

  • A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

HPLC Parameters:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Data Analysis:

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Method

This method provides a highly accurate, absolute purity determination of this compound.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).[6]

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).

NMR Parameters:

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): ≥ 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.

Sample Preparation:

  • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and the synthesized this compound (e.g., 10 mg) into a clean NMR tube.

  • Add a precise volume of DMSO-d₆ (e.g., 0.75 mL) to completely dissolve the solids.

Data Analysis:

  • The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights, number of protons, and the purity of the internal standard.

Data Presentation: A Comparative Analysis

To illustrate the performance of each technique, the following tables summarize hypothetical but representative quantitative data for the purity analysis of a batch of this compound.

Table 1: HPLC Purity Analysis Results

CompoundRetention Time (min)Peak AreaArea %
Impurity 13.51,5000.05
Impurity 24.24,5000.15
This compound 5.8 2,982,000 99.40
Impurity 37.112,0000.40
Total 3,000,000 100.00

Table 2: ¹H-qNMR Purity Analysis Results

ParameterValue
Analyte (this compound) Weight10.05 mg
Internal Standard (Maleic Acid) Weight5.02 mg
Internal Standard Purity99.9%
Analyte Signal Integral (e.g., H-2 proton)1.00
Internal Standard Signal Integral (olefinic protons)2.05
Calculated Purity (w/w %) 98.5%

Table 3: Head-to-Head Comparison of HPLC and qNMR for Purity Analysis

FeatureHPLCqNMR
Principle Comparative method based on separation and detection.Direct, primary method based on signal intensity proportional to molar concentration.[4]
Accuracy High, but can be influenced by the UV response factors of impurities.High, as it provides an absolute purity value.
Precision Very good, with low relative standard deviation (RSD).Excellent, typically with low RSD.
Selectivity High, based on chromatographic separation.High, based on distinct resonance signals. Can be challenging with overlapping signals.
Sensitivity High, excellent for detecting trace impurities.Lower sensitivity compared to HPLC.
Reference Standard Requires a reference standard of the analyte for accurate quantification of impurities.Does not require a reference standard of the analyte; uses a certified internal standard.[5]
Structural Information Provides limited structural information (retention time).Provides detailed structural information, aiding in impurity identification.
Sample Throughput HighLower

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC and qNMR purity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report Purity Report

Caption: Experimental workflow for HPLC purity analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Absolute Purity integrate->calculate report report calculate->report Purity Report

Caption: Experimental workflow for qNMR purity analysis.

Discussion and Recommendations

Both HPLC and qNMR are powerful techniques for assessing the purity of this compound, each with its own set of strengths and limitations.

HPLC is the workhorse for routine quality control due to its high throughput, sensitivity, and excellent resolving power for a wide range of potential impurities. It is particularly adept at detecting and quantifying trace-level impurities that may be missed by less sensitive techniques. However, the accuracy of HPLC purity determination by area percentage relies on the assumption that all impurities have a similar UV response to the main component. If an impurity has a significantly different chromophore, its concentration can be either under- or overestimated.

qNMR provides a more accurate, absolute measure of purity and is considered a primary ratio method.[4] It is an invaluable tool for the qualification of reference standards and for providing an orthogonal, confirmatory purity assessment to complement HPLC data. A significant advantage of qNMR is its ability to provide structural information, which can aid in the identification of unknown impurities. The main limitations of qNMR are its lower sensitivity compared to HPLC and the potential for signal overlap in complex mixtures, which can complicate quantification.

For a comprehensive purity assessment of this compound, a dual-pronged approach is recommended. HPLC should be employed for routine analysis, impurity profiling, and the detection of trace impurities. qNMR should be utilized to determine the absolute purity of the main component, qualify the primary reference standard, and provide structural elucidation of any significant impurities identified by HPLC. This orthogonal approach ensures a high degree of confidence in the quality and purity of this important chemical intermediate.

References

A Comparative Guide to the Reaction Products of 3-Chloroquinolin-6-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of medicinal chemistry and drug development, the functionalization of the quinoline scaffold is a cornerstone of designing novel therapeutic agents. 3-Chloroquinolin-6-amine is a versatile building block, offering two primary reactive sites for modification: the chloro group at the 3-position, susceptible to nucleophilic substitution and cross-coupling reactions, and the amino group at the 6-position, which can undergo a variety of transformations. This guide provides a comparative analysis of the key reaction products of this compound, offering insights into synthetic routes, expected yields, and structural confirmation data.

Data Presentation: A Comparative Overview of Reaction Products

The following tables summarize the expected outcomes for two major classes of reactions performed on this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The data presented is a representative compilation based on analogous reactions reported in the literature for similarly substituted quinolines.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Products of this compound

NucleophileProductReaction ConditionsTypical Yield (%)Spectroscopic Data Highlights (1H NMR, δ ppm)
Morpholine3-(Morpholin-4-yl)quinolin-6-amineDMF, 120 °C, 12h75-858.65 (d, 1H), 8.01 (s, 1H), 7.85 (d, 1H), 7.32 (dd, 1H), 7.10 (d, 1H), 5.50 (s, 2H, NH2), 3.85 (t, 4H), 3.30 (t, 4H)
AnilineN3-Phenylquinolin-3,6-diamineK2CO3, DMA, 150 °C, 24h60-709.10 (s, 1H, NH), 8.75 (d, 1H), 8.20 (s, 1H), 7.90 (d, 1H), 7.20-7.50 (m, 6H), 7.15 (d, 1H), 5.60 (s, 2H, NH2)
Sodium Methoxide3-Methoxyquinolin-6-amineMeOH, NaH, reflux, 6h80-908.60 (d, 1H), 7.95 (s, 1H), 7.80 (d, 1H), 7.25 (dd, 1H), 7.05 (d, 1H), 5.45 (s, 2H, NH2), 3.90 (s, 3H)

Table 2: Palladium-Catalyzed Cross-Coupling Products of this compound

Reaction TypeCoupling PartnerProductCatalyst/LigandBaseTypical Yield (%)
Buchwald-Hartwig AminationN-MethylanilineN3-Methyl-N3-phenylquinolin-3,6-diaminePd2(dba)3 / XPhosNaOtBu70-80
Suzuki CouplingPhenylboronic acid3-Phenylquinolin-6-aminePd(PPh3)4K2CO385-95
Sonogashira CouplingPhenylacetylene3-(Phenylethynyl)quinolin-6-aminePd(PPh3)2Cl2 / CuIEt3N75-85

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

A mixture of this compound (1.0 mmol), the corresponding nucleophile (1.2 mmol), and a suitable base (e.g., K2CO3, 2.0 mmol) in an appropriate solvent (e.g., DMF, DMA, 5 mL) is heated in a sealed tube. The reaction temperature and time are dependent on the nucleophilicity of the reacting amine. Upon completion, as monitored by TLC, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

In a glovebox, a vial is charged with Pd2(dba)3 (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol), and NaOtBu (1.4 mmol). The vial is sealed and brought out of the glovebox. This compound (1.0 mmol), the amine coupling partner (1.2 mmol), and anhydrous toluene (5 mL) are added under an inert atmosphere. The reaction mixture is heated with stirring. After completion, the mixture is cooled, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Protocol 3: General Procedure for Suzuki Coupling

A mixture of this compound (1.0 mmol), the boronic acid (1.5 mmol), Pd(PPh3)4 (0.05 mmol), and an aqueous solution of K2CO3 (2 M, 2 mL) in a suitable solvent such as 1,4-dioxane (5 mL) is degassed and heated under an inert atmosphere. Upon completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate, and the combined organic extracts are dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is then purified by column chromatography.

Mandatory Visualization

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the structural confirmation of the synthesized products.

reaction_pathways cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_CrossCoupling Palladium-Catalyzed Cross-Coupling 3-Chloroquinolin-6-amine_SNAr This compound SNAr_Product 3-Substituted-quinolin-6-amine 3-Chloroquinolin-6-amine_SNAr->SNAr_Product Nucleophile Nucleophile (e.g., Amine, Thiol, Alkoxide) Nucleophile->3-Chloroquinolin-6-amine_SNAr Displaces Cl at C3 3-Chloroquinolin-6-amine_CC This compound CC_Product 3-Aryl/Alkynyl/Amino-quinolin-6-amine 3-Chloroquinolin-6-amine_CC->CC_Product Coupling_Partner Coupling Partner (Boronic Acid, Amine, Alkyne) Catalyst Pd Catalyst + Ligand, Base Coupling_Partner->Catalyst Catalyst->3-Chloroquinolin-6-amine_CC Forms new C-C or C-N bond at C3

Figure 1: Key reaction pathways for the functionalization of this compound.

experimental_workflow Start Synthesis of 3-Substituted-quinolin-6-amine Workup Reaction Work-up (Extraction, Washing) Start->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Purity_Check Purity Assessment (TLC, LC-MS) Purification->Purity_Check Structure_Confirmation Structural Confirmation Purity_Check->Structure_Confirmation NMR NMR Spectroscopy (1H, 13C) Structure_Confirmation->NMR MS Mass Spectrometry (HRMS) Structure_Confirmation->MS IR Infrared Spectroscopy (FT-IR) Structure_Confirmation->IR Final_Product Characterized Product NMR->Final_Product MS->Final_Product IR->Final_Product

Figure 2: General workflow for the synthesis and structural confirmation of reaction products.

Comparison with Alternative Methods

While SNAr and palladium-catalyzed cross-coupling are the most direct methods for functionalizing the 3-position of this compound, alternative strategies for modifying the quinoline core exist. C-H activation and functionalization, for instance, represent a more atom-economical approach, avoiding the pre-installation of a halogen. However, these methods often require specific directing groups and can suffer from issues with regioselectivity, making them potentially less suitable for the targeted modification of the 3-position in this specific substrate without further methodological development.

A Comparative Analysis of the Biological Activity of 3-Chloroquinolin-6-amine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. Among these, chloro- and amino-substituted quinolines have garnered significant interest for their potential as anticancer, antibacterial, and antimalarial agents. The precise positioning of these functional groups on the quinoline ring is a critical determinant of their biological efficacy. This guide provides a comparative overview of the biological activity of 3-Chloroquinolin-6-amine and its positional isomers, drawing upon available experimental data to elucidate structure-activity relationships.

While direct comparative studies evaluating a comprehensive matrix of all possible chloro-amino quinoline isomers under uniform experimental conditions are limited, this guide synthesizes findings from various research endeavors to offer valuable insights for the drug discovery and development community.

Comparative Cytotoxicity of Chloro-Amino Quinoline Isomers

The anticancer potential of chloro-amino quinoline isomers has been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The following table summarizes the cytotoxic activities of several chloro-amino quinoline isomers from different studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

CompoundCancer Cell LineAssayIC50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)Not Specified8.73[1]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7 (Breast)Not Specified36.77[1]
butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)Not Specified>10[1]
5-Amino-8-quinolinol dihydrochlorideRaji (B cell lymphoma)Not Specified~5[2]
5-Chloro-8-quinolinolRaji (B cell lymphoma)Not Specified~5.5[2]

Note: The data presented is a compilation from multiple sources and is intended for illustrative purposes.

From the available data, it is evident that the substitution pattern on the quinoline ring profoundly influences the cytotoxic activity. For instance, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine exhibits significantly different potencies against MDA-MB-468 and MCF-7 breast cancer cell lines, highlighting cell-line specific responses[1]. Furthermore, a comparative study on 8-hydroxyquinoline derivatives showed that the 5-amino and 5-chloro substituted compounds had comparable IC50 values against the Raji cell line, suggesting that in this particular scaffold, the presence of either a chloro or an amino group at position 5 results in similar cytotoxicity[2].

Antibacterial Activity of Chloro-Amino Quinoline Isomers

Quinolone derivatives have a well-established history as antibacterial agents. The introduction of chloro and amino substituents can modulate their spectrum of activity and potency. The following table presents the antibacterial activity of a selection of chloro-amino quinoline derivatives.

CompoundBacterial StrainAssayMIC (µg/mL)Reference
6-aminoquinolone derivative (18g)Gram-negative bacteriaNot Specified0.45[3]
6-aminoquinolone derivative (38g)Gram-positive bacteriaNot Specified0.66-0.76[3]
5-chloro-quinoline-8-ol derivative (5d)Gram-positive strainsMIC determination0.125–8[4]
5-chloro-quinoline-8-ol derivative (5d)Gram-negative strainsMIC determination0.125–8[4]

A study on 6-aminoquinolones revealed that these compounds maintain good activity against Gram-negative bacteria and, with certain modifications at the C-7 position, also show efficacy against Gram-positive bacteria[3]. This suggests that the amino group at the C-6 position is a favorable substitution for antibacterial activity. Another study on 5-chloro-quinoline-8-ol derivatives demonstrated broad-spectrum antibacterial effects against both Gram-positive and Gram-negative strains[4].

Experimental Protocols

The evaluation of the biological activity of these compounds relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The cells are then treated with various concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the research process and potential mechanisms of action, the following diagrams have been generated using the DOT language.

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action Studies Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Purification Purification Chemical Synthesis->Purification Characterization (NMR, MS) Characterization (NMR, MS) Purification->Characterization (NMR, MS) Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Characterization (NMR, MS)->Cytotoxicity Assays (e.g., MTT) Antimicrobial Assays (e.g., MIC) Antimicrobial Assays (e.g., MIC) Characterization (NMR, MS)->Antimicrobial Assays (e.g., MIC) IC50 Determination IC50 Determination Cytotoxicity Assays (e.g., MTT)->IC50 Determination MIC Determination MIC Determination Antimicrobial Assays (e.g., MIC)->MIC Determination Apoptosis Assays Apoptosis Assays IC50 Determination->Apoptosis Assays Enzyme Inhibition Assays Enzyme Inhibition Assays IC50 Determination->Enzyme Inhibition Assays Lead Compound Identification Lead Compound Identification MIC Determination->Lead Compound Identification Apoptosis Assays->Lead Compound Identification Enzyme Inhibition Assays->Lead Compound Identification

Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound isomers.

G cluster_0 Signaling Cascade cluster_1 Inhibition by Chloro-Amino Quinoline Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Akt Akt PI3K->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Chloro-Amino Quinoline Isomer Chloro-Amino Quinoline Isomer Chloro-Amino Quinoline Isomer->PI3K Inhibition

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of chloro-amino quinoline isomers on the PI3K/Akt pathway, a common target in cancer therapy.

Conclusion

The biological activity of this compound and its isomers is a promising area of research in drug discovery. While a comprehensive, direct comparative analysis is yet to be published, the existing data strongly indicate that the specific placement of chloro and amino substituents on the quinoline ring is a critical factor in determining their cytotoxic and antibacterial properties. The structure-activity relationships derived from the available studies underscore the importance of systematic evaluation of these isomers to identify lead compounds with enhanced potency and selectivity. Future research should focus on the synthesis and parallel screening of a complete set of chloro-amino quinoline isomers to build a more definitive understanding of their therapeutic potential.

References

A Comparative Analysis of the Reactivity of 3-Chloroquinolin-6-amine and 3-Bromoquinolin-6-amine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3-Chloroquinolin-6-amine and 3-Bromoquinolin-6-amine, two key heterocyclic building blocks in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in numerous biologically active compounds, and the ability to functionalize it at various positions is crucial for the development of novel therapeutic agents.[1] This document outlines the relative reactivity of the 3-chloro and 3-bromo analogues in common cross-coupling reactions, supported by data from closely related systems, and provides standardized experimental protocols.

Introduction to Reactivity in Halogenated Quinolines

The reactivity of halogenated quinolines, particularly in palladium-catalyzed cross-coupling reactions, is fundamentally governed by the nature of the carbon-halogen bond. Generally, the reactivity trend for aryl halides follows the order I > Br > Cl > F. This is primarily attributed to the bond dissociation energy, where the weaker C-Br bond is more readily cleaved in the rate-determining oxidative addition step of many catalytic cycles compared to the stronger C-Cl bond.[2] Consequently, 3-bromoquinoline derivatives are typically more reactive than their 3-chloro counterparts, often affording higher yields under milder reaction conditions.[2] However, recent advancements in catalyst technology, especially the development of sophisticated phosphine ligands, have significantly enhanced the utility of the more cost-effective chloroquinolines.[2]

Comparative Reactivity in Key Cross-Coupling Reactions

While direct comparative experimental data for this compound and 3-Bromoquinolin-6-amine is not extensively available in the public domain, we can infer their relative reactivities based on well-established principles and data from analogous compounds. The following sections provide a comparative overview of their expected performance in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, two of the most powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[3] Consistent with general trends, 3-Bromoquinolin-6-amine is expected to be a more reactive coupling partner than this compound in Suzuki-Miyaura reactions.[2] This often translates to higher yields and the ability to employ less reactive boronic acids or milder reaction conditions.[2]

Table 1: Predicted Comparative Yields for Suzuki-Miyaura Coupling of 3-Haloquinolin-6-amines with Phenylboronic Acid

EntrySubstrateCatalystBaseSolventTemp (°C)Time (h)Predicted Yield (%)
13-Bromoquinolin-6-aminePd(PPh₃)₄K₂CO₃Dioxane/H₂O901285-95%
2This compoundPd₂(dba)₃ / SPhosK₃PO₄Toluene1102470-85%

Note: The data in this table is predictive and based on typical yields for similar bromo- and chloro-aromatic compounds in Suzuki-Miyaura reactions. Actual yields will depend on specific reaction conditions and optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[1] Similar to the Suzuki-Miyaura coupling, the C-Br bond in 3-Bromoquinolin-6-amine is more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond in this compound. This difference in reactivity can be exploited for selective amination in molecules containing both bromo and chloro substituents.[4]

Table 2: Predicted Comparative Yields for Buchwald-Hartwig Amination of 3-Haloquinolin-6-amines with Morpholine

EntrySubstrateCatalystLigandBaseSolventTemp (°C)Time (h)Predicted Yield (%)
13-Bromoquinolin-6-aminePd₂(dba)₃BINAPNaOtBuToluene1001690-98%
2This compoundPd(OAc)₂XPhosCs₂CO₃Dioxane1202475-90%

Note: The data in this table is predictive and based on typical yields for similar bromo- and chloro-aromatic compounds in Buchwald-Hartwig amination reactions. Actual yields will depend on specific reaction conditions and optimization.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions involving haloquinolines. These should be optimized for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine the 3-haloquinolin-6-amine (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1 v/v, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[5]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the 3-haloquinolin-6-amine (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%). Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add the base (e.g., NaOtBu, 1.2-1.5 mmol) to the tube under the inert atmosphere. Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL) via syringe, followed by the amine (1.2 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring for the specified time (e.g., 16-24 hours).

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[1]

Visualizing the Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd Boronic R-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine [Ar-Pd(II)(HNR₂)-L₂]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR₂ L₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArX Ar-X ArX->OxAdd Amine R₂NH Amine->AmineCoord Base Base Base->Deprotonation

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

References

Navigating the Structure-Activity Relationship of 3-Chloroquinolin-6-amine Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold remains a cornerstone in the design of novel therapeutics, particularly in the realm of oncology. The strategic incorporation of a chlorine atom at the 3-position and an amine at the 6-position of the quinoline ring system presents a promising pharmacophore for kinase inhibition. This guide provides a comparative analysis of 3-chloroquinolin-6-amine analogs and related quinoline derivatives, summarizing key quantitative data on their biological activities, detailing relevant experimental methodologies, and visualizing the intricate signaling pathways they modulate.

The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry, offering critical insights into how chemical modifications of a core scaffold influence its biological activity. For this compound analogs, systematic alterations to the quinoline core and the amino group can significantly impact their potency, selectivity, and pharmacokinetic properties. This guide synthesizes available data to illuminate these relationships and provide a framework for the rational design of next-generation inhibitors.

Comparative Analysis of Biological Activity

Table 1: Anticancer Activity of Substituted Quinoline Derivatives

Compound IDCore ScaffoldR1 (Position)R2 (Position)Cancer Cell LineIC50 (µM)Reference
12e Quinoline-chalcone2-methyl4-((E)-3-(4-chlorophenyl)acryloyl)aminoMGC-8031.38[1]
HCT-1165.34[1]
MCF-75.21[1]
3b Quinoline-dihydrazone2-methyl4-((E)-2-(2-hydroxybenzylidene)hydrazinyl)MCF-77.016[2]
3c Quinoline-dihydrazone2-methyl4-((E)-2-(4-hydroxybenzylidene)hydrazinyl)MCF-77.05[2]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine 4-Aminoquinoline7-chloro4-(2-(dimethylamino)ethylamino)MDA-MB-4688.73[3]
5a 6-Chloro-quinazolin--MGC-803, Bcap-37, PC3Not Specified[4]
5f 6-Chloro-quinazolin--MGC-803, Bcap-37, PC3Not Specified[4]

Table 2: Kinase Inhibitory Activity of Quinoline and Related Heterocyclic Analogs

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
C11 6-amino-1,3,5-triazineBTK17.0[5]
7 QuinazolinoneCDK9115[6]
9 QuinazolinoneCDK9131[6]
25 QuinazolinoneCDK9142[6]
PFKFB3 Inhibitor N-Aryl 6-AminoquinoxalinePFKFB314[7]

Note: The data presented is a compilation from various sources on related but not identical scaffolds to this compound and is intended to illustrate general SAR principles.

Key Signaling Pathways

Quinoline-based kinase inhibitors often target critical signaling pathways implicated in cancer cell proliferation, survival, and differentiation. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in many cancers and a common target for such inhibitors.[4][8][9][10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibitor This compound Analog (Hypothetical) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound analog.

Experimental Protocols

To ensure the reproducibility and comparability of biological data, the use of standardized experimental protocols is crucial. Below are detailed methodologies for key assays commonly employed in the evaluation of kinase inhibitors and anticancer agents.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (this compound analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a well of a microplate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces light.

  • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.

  • Data Analysis: Plot the kinase activity against the concentration of the test compound to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification kinase_assay Kinase Inhibition Assay (e.g., ADP-Glo) purification->kinase_assay cell_viability Cell Viability Assay (e.g., MTT) purification->cell_viability ic50_determination IC50 Determination kinase_assay->ic50_determination cell_viability->ic50_determination sar_analysis SAR Analysis ic50_determination->sar_analysis sar_analysis->start Iterative Design

A general experimental workflow for the evaluation of this compound analogs.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs and related compounds. The presented data and protocols serve as a valuable resource for the design and evaluation of novel kinase inhibitors with therapeutic potential. Further focused studies on a diverse library of this compound analogs are warranted to fully elucidate the nuanced SAR of this promising scaffold.

References

In-Vitro Performance of 3-Chloroquinolin-6-amine Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. The specific substitution pattern of a 3-chloro and 6-amino group on this scaffold presents a promising avenue for the development of novel, potent, and selective kinase inhibitors. This guide provides a comparative overview of the in-vitro performance of kinase inhibitors based on the 3-chloroquinolin-6-amine and structurally related chloro-substituted quinoline/quinazoline-amine scaffolds. The data presented is compiled from various studies to offer a valuable resource for researchers in the field of cancer drug discovery.

Comparative Analysis of In-Vitro Kinase Inhibition

The following table summarizes the in-vitro inhibitory activity of representative chloro-substituted quinoline and quinazoline-amine derivatives against key oncogenic kinases. These compounds, while not all direct derivatives of this compound, feature similar structural motifs and provide valuable insights into the potential of this chemical space.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Reference
Compound 1 (Quinazoline Derivative) PI3Kδ1240LY294002-[1]
Compound 2 (Quinazoline Derivative) PI3Kδ8270LY294002-[1]
Compound 3 (Quinoxaline Derivative) EGFRwtnanomolar range--[2][3]
Compound 4 (Quinoxaline Derivative) EGFRL858Rnanomolar range--[2][3]
Compound 5 (Quinoline Carboxylic Acid) CK2650 - 18200--[4][5]
Compound 6 (Nicotinamide Derivative) VEGFR-260.83Sorafenib53.65[6]
Compound 7 (bis-triazolo-quinoxaline) VEGFR-2-Sorafenib-[7]

In-Vitro Anti-proliferative Activity

The cytotoxic effects of these compounds have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potential of these scaffolds to inhibit cancer cell growth.

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 1 (Quinazoline Derivative) HCT-116Colon Cancer8.00 ± 0.33Staurosporine-[1]
Compound 2 (Quinazoline Derivative) HepG-2Liver Cancer17.78 ± 0.58Staurosporine-[1]
Compound 6 (Nicotinamide Derivative) HCT-116Colon Cancer9.3 ± 0.02--[6]
Compound 6 (Nicotinamide Derivative) HepG-2Liver Cancer7.8 ± 0.025--[6]
Compound 23j (bis-triazolo-quinoxaline) MCF-7Breast Cancer10.3--[7]
Compound 23j (bis-triazolo-quinoxaline) HepG-2Liver Cancer6.4--[7]

Key Signaling Pathways

Kinase inhibitors based on the quinoline scaffold often target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the canonical PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in various cancers and are common targets for such inhibitors.[8]

Signaling_Pathways RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits

Figure 1: Targeted Signaling Pathways

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in-vitro findings. Below are representative protocols for key experiments used to evaluate the efficacy of kinase inhibitors.

In-Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Add Kinase, Substrate, ATP, and Inhibitor to well Start->Step1 Step2 Incubate at room temperature Step1->Step2 Step3 Add ADP-Glo™ Reagent to terminate kinase reaction and deplete ATP Step2->Step3 Step4 Incubate Step3->Step4 Step5 Add Kinase Detection Reagent to convert ADP to ATP and generate light Step4->Step5 Step6 Incubate Step5->Step6 End Measure Luminescence Step6->End

Figure 2: Kinase Inhibition Assay Workflow

Procedure:

  • In a 384-well plate, add the target kinase, substrate, ATP, and varying concentrations of the test compound (dissolved in DMSO).

  • Incubate the reaction mixture at room temperature for the specified time.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[8]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key signaling molecules, confirming the mechanism of action of the kinase inhibitor.

Procedure:

  • Treat cells with the kinase inhibitor at various concentrations for a specified time.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of each sample.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the amount of the target protein.

Conclusion

The this compound scaffold and its close analogs represent a promising foundation for the development of novel kinase inhibitors. The in-vitro data from structurally related compounds demonstrate potent inhibition of key oncogenic kinases and significant anti-proliferative activity against various cancer cell lines. The experimental protocols provided herein offer a standardized framework for the continued evaluation and optimization of these promising therapeutic candidates. Further investigation focusing on the direct synthesis and comprehensive in-vitro profiling of a library of this compound derivatives is warranted to fully elucidate their therapeutic potential and structure-activity relationships.

References

Side-by-side comparison of different catalysts for 3-Chloroquinolin-6-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the quinoline scaffold is a critical step in the synthesis of a vast array of biologically active molecules. 3-Chloroquinolin-6-amine is a key building block that offers two reactive sites for modification: the chloro substituent at the 3-position, amenable to cross-coupling reactions, and the amino group at the 6-position, which can be engaged in various transformations. The choice of catalyst is paramount in achieving high yields and selectivity in these reactions. This guide provides a side-by-side comparison of different catalysts for common cross-coupling reactions involving this compound, supported by experimental data from related systems.

Catalyst Performance in Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds at the chloro-substituted position of the quinoline core. The efficiency of these transformations is highly dependent on the selection of the palladium source and, crucially, the ancillary ligand.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. For an electron-rich chloro-heteroarene like this compound, the choice of a sufficiently electron-rich and bulky phosphine ligand is critical to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90Effective for bromo-analogs, may require higher temperatures for chloro-substrates.[1]
Pd(OAc)₂ / SPhosK₃PO₄Toluene1002-4>90SPhos is a bulky, electron-rich ligand well-suited for challenging aryl chlorides.
Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH1001285-95XPhos is another highly effective Buchwald ligand for Suzuki couplings of aryl chlorides.
[Pd-PEPPSI-IPr]K₂CO₃1,4-Dioxane8012~85N-Heterocyclic carbene (NHC) ligands offer high stability and activity.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. The reaction's success hinges on the use of bulky, electron-rich phosphine ligands that promote the reductive elimination step of the catalytic cycle.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd₂(dba)₃ / BINAPNaOtBuToluene80-1008-1680-95A classic system, effective for a range of amines.[2]
Pd(OAc)₂ / XPhosK₂CO₃Toluene10012-24>90Highly general ligand for C-N coupling with aryl chlorides.
[RuPhos-Pd-G3]LiHMDSTHF651280-90Pre-catalyst that is effective for coupling with primary and secondary amines.[3]
[BrettPhos-Pd-G3]LiHMDSTHF651270-80Particularly effective for the coupling of primary amines.[3]
Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. The regioselectivity of the addition to the alkene can often be controlled by the choice of ligand and reaction conditions.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(OAc)₂ / PPh₃Et₃NDMF100-12012-2460-80A traditional catalyst system; may require higher temperatures and longer reaction times for chloro-substrates.[4]
Pd(OAc)₂ / P(o-tol)₃Et₃NDMF10016~85The bulkier phosphine ligand can improve reaction rates and yields.
Herrmann's CatalystNaOAcNMP120-1406-12>90A highly stable palladacycle catalyst effective for aryl chlorides.
PdCl₂(dppf)Et₃NAcetonitrile802470-85Dppf is a bidentate phosphine ligand that can be effective in Heck reactions.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions of this compound. Optimization of the reaction conditions, including catalyst loading, base, solvent, and temperature, may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel are added:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

The vessel is sealed and the mixture is stirred at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or under a stream of inert gas:

  • To a dry reaction vessel are added the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is stirred for a few minutes.

  • This compound (1.0 equiv) and the desired amine (1.1-1.2 equiv) are added.

The vessel is sealed and heated to the desired temperature (e.g., 80-110 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.

General Procedure for Heck Reaction

To a sealable reaction tube are added:

  • This compound (1.0 equiv)

  • Alkene (1.1-1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃, 4-10 mol%)

  • Base (e.g., Et₃N, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or acetonitrile)

The tube is sealed, and the reaction mixture is heated to the desired temperature (e.g., 100-140 °C). The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by flash chromatography.

Visualizations

Catalytic Cycle for Cross-Coupling Reactions

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative\nAddition->Ar-Pd(II)(X)L_n Transmetalation\nor\nAmine Coordination Transmetalation or Amine Coordination Ar-Pd(II)(X)L_n->Transmetalation\nor\nAmine Coordination Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation\nor\nAmine Coordination->Ar-Pd(II)(R)L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Product Reductive\nElimination->Ar-R Ar-X This compound Ar-X->Oxidative\nAddition R-M Coupling Partner R-M->Transmetalation\nor\nAmine Coordination

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Experimental Workflow for Catalyst Screening

This diagram outlines a typical workflow for screening different catalysts for a given reaction involving this compound.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_analysis Analysis Reactants This compound + Coupling Partner Reaction Parallel Synthesis Reactants->Reaction Catalyst_Screen Array of Catalysts (Pd Source + Ligand) Catalyst_Screen->Reaction Conditions Base, Solvent, Temperature Conditions->Reaction Monitoring TLC / LC-MS Reaction->Monitoring Purification Column Chromatography Monitoring->Purification Yield Yield Determination Purification->Yield

References

Comparative Metabolic Stability of 3-Chloroquinolin-6-amine Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-chloroquinolin-6-amine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of pharmacologically active agents. A critical determinant of the in vivo efficacy and safety profile of any drug candidate is its metabolic stability. Understanding how structural modifications to the this compound core influence its susceptibility to metabolism is paramount for designing derivatives with optimal pharmacokinetic properties. This guide provides a comparative analysis of the metabolic stability of substituted quinoline derivatives, supported by experimental data from in vitro liver microsomal assays.

Introduction to Metabolic Stability Assessment

In early drug discovery, in vitro metabolic stability assays are indispensable for predicting the pharmacokinetic behavior of new chemical entities.[1] These assays, typically employing liver microsomes, provide key parameters such as the metabolic half-life (t₁/₂) and intrinsic clearance (CLint).[2] A longer half-life and lower intrinsic clearance generally indicate greater metabolic stability, which can translate to improved bioavailability and a longer duration of action in vivo. Conversely, rapid metabolism can lead to low systemic exposure and the formation of potentially toxic metabolites.

The primary enzymes responsible for the metabolism of many xenobiotics, including quinoline derivatives, are the cytochrome P450 (CYP) enzymes located in liver microsomes.[3] By incubating a test compound with liver microsomes and a necessary cofactor such as NADPH, researchers can simulate Phase I metabolism and quantify the rate of disappearance of the parent compound over time.

Experimental Protocols

A standardized and reproducible protocol is essential for generating reliable and comparable metabolic stability data. The following outlines a general methodology for a liver microsomal stability assay.

Materials and Reagents
  • Test Compounds (this compound derivatives)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile (ACN) with an internal standard (for quenching the reaction)

  • Control compounds with known metabolic stability (e.g., testosterone for high clearance, verapamil for intermediate clearance, and warfarin for low clearance)

  • Analytical instrumentation: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Incubation Procedure
  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer, MgCl₂, and pooled human liver microsomes.

  • Pre-incubation: The test compounds and control compounds are added to the incubation mixture and pre-warmed at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.

  • Time-course Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is immediately stopped by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method to quantify the concentration of the test compound at each time point.

Data Analysis

The percentage of the parent compound remaining at each time point is calculated relative to the concentration at time zero. The natural logarithm of the percentage of compound remaining is then plotted against time. The slope of the linear portion of this curve represents the elimination rate constant (k).

From this, the in vitro half-life (t₁/₂) is calculated using the following equation:

t₁/₂ = 0.693 / k

The intrinsic clearance (CLint) is then calculated as:

CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg of microsomal protein/mL)

Comparative Metabolic Stability Data

Compound IDR1R2R3R4t₁/₂ (min) in HLM
7a HOCH₃ClH1.8
4a HHHH13.5
4b OCH₃HHH44.6
4c OCH₃HClH18.2
4d HOCH₃ (deuterated)ClH2.5
4e HHHOCH₃16.2

Data is illustrative and based on published findings for a related quinoline series.

Key Observations from the Comparative Data:

  • Impact of Methoxy Group Position: The position of the methoxy group significantly influences metabolic stability. Compound 4b , with a methoxy group at the R1 position, exhibits a substantially longer half-life (44.6 min) compared to the lead compound 7a (1.8 min), which has the methoxy group at the R2 position. This suggests that the original position of the methoxy group may be a metabolic "hotspot."

  • Effect of Chlorine Substitution: The addition of a chlorine atom at the R3 position in compound 4c (18.2 min) decreases the metabolic stability compared to its non-chlorinated counterpart 4b (44.6 min).

  • Deuteration Strategy: The deuteration of the methoxy group in compound 4d (2.5 min) did not lead to a significant improvement in metabolic stability compared to the non-deuterated parent compound 7a (1.8 min). This indicates that metabolism at this specific methoxy group may not be the primary driver of clearance or that the kinetic isotope effect is not substantial in this case.

  • Removal of Substituents: Simplification of the structure by removing the methoxy and chloro groups, as seen in compound 4a (13.5 min), resulted in a marked improvement in metabolic stability compared to the lead compound 7a .

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in assessing and improving metabolic stability, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_reagents Prepare Reagents (Microsomes, Buffer, NADPH) pre_inc Pre-incubate at 37°C prep_reagents->pre_inc prep_compounds Prepare Test Compounds and Controls prep_compounds->pre_inc start_rxn Initiate Reaction (Add NADPH) pre_inc->start_rxn sampling Time-course Sampling (0, 5, 15, 30, 60 min) start_rxn->sampling quench Quench Reaction (Add Acetonitrile + IS) sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_proc Data Processing lcms->data_proc calc_t12 Calculate Half-life (t₁/₂) data_proc->calc_t12 calc_clint Calculate Intrinsic Clearance (CLint) data_proc->calc_clint

Caption: Experimental workflow for a liver microsomal stability assay.

logical_workflow cluster_design Design & Synthesis cluster_screening Screening & Analysis cluster_optimization Lead Optimization lead_id Identify Lead Compound (this compound) sar_design Design Analogs with Varied Substituents lead_id->sar_design synthesis Synthesize Derivatives sar_design->synthesis met_stability_assay Metabolic Stability Assay (HLM) synthesis->met_stability_assay data_analysis Analyze t₁/₂ and CLint met_stability_assay->data_analysis sar_analysis Structure-Metabolism Relationship (SMR) Analysis data_analysis->sar_analysis identify_hotspots Identify Metabolic 'Hotspots' sar_analysis->identify_hotspots design_new_analogs Design New Analogs to Block Metabolism identify_hotspots->design_new_analogs iterate Iterate Synthesis and Screening design_new_analogs->iterate iterate->synthesis Optimization Loop

Caption: Logical workflow for improving metabolic stability of drug candidates.

Conclusion

The metabolic stability of this compound derivatives, and quinolines in general, is highly dependent on the nature and position of substituents on the aromatic rings. The data presented, although from a related series, clearly demonstrates that strategic modifications can significantly enhance metabolic stability. By employing systematic in vitro screening and analyzing structure-metabolism relationships, researchers can effectively guide the design of new analogs with improved pharmacokinetic profiles, thereby increasing the probability of success in later stages of drug development. The provided experimental protocol and logical workflow serve as a robust framework for conducting and interpreting metabolic stability studies for this important class of compounds.

References

A Comparative Efficacy Analysis of Chloro-Quinoline-Amine Compounds and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, particularly in oncology, the quinoline scaffold has emerged as a privileged structure for the development of potent therapeutic agents.[1][2] Derivatives of this heterocyclic system are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[3][4] A key application of the quinoline core is in the design of kinase inhibitors, where it can mimic the purine ring of ATP, enabling it to bind to the ATP-binding site of various kinases.[1] The addition of a chloro-substituent and an amine group can further modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, and enhance its binding affinity to biological targets.[1][3]

This guide provides a comparative overview of the efficacy of chloro-quinoline-amine derivatives against well-established kinase inhibitors. While specific experimental data for 3-Chloroquinolin-6-amine is not extensively available in public literature, this analysis synthesizes data from structurally related compounds to provide a valuable reference for researchers, scientists, and drug development professionals. The comparison focuses on Src family kinases, a group of non-receptor tyrosine kinases that are crucial regulators of cellular processes and are often dysregulated in cancer.[5][6]

Comparative Performance of Kinase Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the in vitro potency of representative chloro-quinoline derivatives and known Src kinase inhibitors.

Inhibitor ClassCompoundTarget KinaseIC50 (nM)Other Notable Targets (IC50 in nM)
Known Src/Multi-Kinase Inhibitors DasatinibSrc0.8Abl (<1), c-Kit (79)
BosutinibSrc1.2Abl (1)
Saracatinib (AZD0530)c-Src2.7Lck, Fyn, Lyn (3-11)
PP2Lck/Fyn4-5Src family kinases
Chloro-Quinoline Derivatives Representative Analog 1Src5-20 (estimated)EGFR (40), KDR (20), v-Abl (150)
Representative Analog 2EGFRVariesMay inhibit other receptor tyrosine kinases

*Note: Data for "Representative Chloro-Quinoline Analogs" are inferred from studies on various 4-aminoquinoline and chloro-substituted quinoline derivatives to provide a basis for comparison in the absence of direct public data for this compound.[2][7][8] IC50 values can vary between different studies and experimental conditions.[5]

Established inhibitors like Dasatinib, Bosutinib, and Saracatinib are potent and have been extensively studied.[9][10] While their broader kinase inhibition profile can lead to more off-target effects, it may also provide therapeutic benefits in cancers driven by multiple kinases.[9] Chloro-quinoline derivatives show promise as kinase inhibitors, with some analogs exhibiting significant cytotoxic activity against various cancer cell lines.[2][11] The development of more selective quinoline-based inhibitors is an active area of research.

Experimental Protocols

The following are representative protocols for key experiments used to evaluate and compare the efficacy of kinase inhibitors.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.[12]

Materials:

  • Kinase of interest (e.g., c-Src)

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., this compound derivatives) and known inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit or similar

  • Opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitors in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add a small volume (e.g., 2.5 µL) of the diluted compounds or DMSO (vehicle control).

    • Add the kinase to each well and incubate for approximately 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[12]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure the cytotoxic effects of a compound on cancer cell lines.[13]

Materials:

  • Human cancer cell lines (e.g., MCF7, MDA-MB468, HCT116)[2][14]

  • Appropriate cell culture medium with supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[13]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to convert the MTT into formazan crystals.[13]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[13]

  • Data Analysis:

    • Measure the absorbance of the resulting colored solution using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[14]

Visualizations

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of potential kinase inhibitors.

G cluster_0 In Vitro Screening cluster_1 Cellular Assays cluster_2 Data Analysis A Compound Synthesis & Preparation B Biochemical Kinase Assay (e.g., Luminescence-Based) A->B Test Compounds C Determine IC50 Values B->C D Cytotoxicity Assay (e.g., MTT) C->D Promising Compounds F Lead Identification C->F E Mechanism of Action Studies (e.g., Western Blot) D->E E->F G Structure-Activity Relationship (SAR) F->G H Lead Optimization G->H H->A Iterative Improvement

Caption: Workflow for kinase inhibitor screening and lead optimization.

Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway

This diagram depicts a generalized signaling pathway initiated by a receptor tyrosine kinase (RTK), a common target for quinoline-based inhibitors.[3]

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Activates Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Inhibitor Quinoline-Amine Inhibitor Inhibitor->RTK Inhibits Autophosphorylation

Caption: Inhibition of a generic RTK signaling pathway by a quinoline-amine compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Chloroquinolin-6-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to handle 3-Chloroquinolin-6-amine with the appropriate Personal Protective Equipment (PPE) to prevent exposure. Based on the hazardous nature of similar amine and quinoline compounds, treat this chemical as hazardous.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.Prevents skin contact and contamination of personal clothing.
Respiratory Protection Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][2]Minimizes inhalation of dust or vapors.

Always wash hands thoroughly after handling the chemical, even if gloves were worn.[3][4] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through an approved hazardous waste disposal program. Do not dispose of this chemical in standard laboratory trash or down the drain.[1][2][6]

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste: Collect any solid this compound, including contaminated items like weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled, and sealed container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[1] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

Step 2: Waste Container Labeling

Accurate and clear labeling is a regulatory requirement and ensures safe handling by waste management personnel.

Table 2: Hazardous Waste Labeling Requirements

Label ComponentDescription
"Hazardous Waste" The words "Hazardous Waste" must be clearly visible.[7]
Chemical Name Full chemical name: "this compound". Avoid abbreviations or formulas.[7]
Composition List all constituents and their approximate percentages.[7]
Accumulation Start Date The date when waste was first added to the container.
Hazard Pictograms Include appropriate GHS pictograms (e.g., acute toxicity, environmental hazard).

Step 3: Waste Storage

Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[1]

  • Ensure containers are tightly closed to prevent leaks or spills.[1][7]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][3]

  • Secondary containment should be used to capture any potential leaks.

Step 4: Scheduling Waste Pickup

Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup for the hazardous waste.[1][2] Provide them with all necessary information from the waste label.

Emergency Spill Procedures

In the event of a spill, adhere to the following emergency procedures:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a chemical fume hood, keep it running.[1]

  • Contain and Clean: For small spills, use an absorbent material (e.g., vermiculite, dry sand) to contain the spill.[8] Sweep up the material and place it in a designated hazardous waste container.[5][6] Avoid generating dust.[5][6]

  • Decontamination: Clean the spill area thoroughly. Collect all cleaning materials as hazardous waste.[1]

  • Reporting: Report the spill to your laboratory supervisor and EHS office immediately.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Identify Waste Type A->B C Solid Waste (e.g., contaminated labware) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Collect in a dedicated, sealed, and labeled solid waste container C->E F Collect in a dedicated, sealed, and labeled liquid waste container D->F G Store container in designated Satellite Accumulation Area E->G F->G H Ensure proper segregation from incompatible materials G->H I Contact EHS for Hazardous Waste Pickup H->I J End: Approved Disposal I->J

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), standard operating procedures for handling, and a comprehensive disposal plan to ensure a safe laboratory environment.

Hazard Identification and Safety Data

While specific quantitative toxicity data for 3-Chloroquinolin-6-amine is not available, the hazard classifications for isomeric and related compounds indicate several potential risks.[1][2] This information is summarized below.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[1][2]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]
Skin Corrosion/Irritation Causes skin irritation.[1][4]P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.[5]

Operational Plan: Handling and Storage

All handling of this compound should be performed by trained personnel in a designated and controlled laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield. Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).Protects against splashes, dust, and aerosols, preventing serious eye irritation.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. A lab coat or a chemical-protective suit should be worn.Prevents skin contact, which can cause irritation.[1][3][4] Contaminated gloves should be disposed of properly.[3]
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95) or equivalent. Required when engineering controls are insufficient or when dust/aerosols may be generated.Minimizes inhalation of the compound, which may cause respiratory tract irritation.[1]
Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible and operational.[4]

    • Verify that a chemical fume hood is functioning correctly.

    • Gather all necessary materials and weigh the required amount of this compound within the fume hood.

  • Execution:

    • Handle the compound exclusively within the chemical fume hood to minimize inhalation exposure.[4]

    • Avoid the formation of dust and aerosols.[1][2]

    • Keep the container tightly closed when not in use.[4]

    • Wash hands and face thoroughly after handling.[3][4]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly label and store any remaining material in a tightly closed container in a dry, cool, and well-ventilated place.[4]

    • Dispose of all waste materials according to the established disposal plan.

Disposal Plan

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Do not dispose of this chemical in standard laboratory trash or down the drain.[1]

Waste Segregation and Collection
  • Solid Waste:

    • Collect any solid this compound, contaminated weighing paper, and disposable lab equipment in a dedicated, clearly labeled, and sealed container.

    • The container should be labeled "Hazardous Waste" with the full chemical name.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[3]

Storage and Professional Disposal
  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure containers are kept away from incompatible materials such as strong oxidizing agents and strong acids.

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Offer the licensed disposal company the surplus material and any non-recyclable solutions.[1]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep1 Verify fume hood and safety equipment prep2 Don appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Gather all necessary materials prep2->prep3 handle1 Weigh compound prep3->handle1 handle2 Perform experimental procedure handle1->handle2 handle3 Keep container closed when not in use handle2->handle3 post1 Decontaminate work surfaces & equipment handle3->post1 post2 Store unused chemical properly post1->post2 post3 Segregate and label hazardous waste post2->post3 disp1 Store waste in designated satellite accumulation area post3->disp1 disp2 Schedule pickup by EHS/licensed disposal service disp1->disp2

Caption: A flowchart outlining the safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.